4'-Methoxy-2-methyl-biphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(2-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYJFZNIMOMCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438537 | |
| Record name | 4-o-tolylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92495-54-0 | |
| Record name | 4-o-tolylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Methoxy-2-methyl-biphenyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxy-2-methyl-biphenyl is a substituted biphenyl derivative characterized by a methyl group at the 2-position and a methoxy group at the 4'-position. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. The specific substitution pattern of this compound makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the fields of drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications, with a focus on providing practical insights for laboratory work.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. These properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Physical State | Colorless liquid or low melting solid | [2] |
| Melting Point | 97.8-98.6 °C | [2] |
| Boiling Point | 140-141.5 °C at 13 Torr | [2] |
| Density | ~1.016 g/cm³ (predicted) | [2] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [3] |
Note: There is a discrepancy in reported physical states, with some sources describing it as a liquid and others providing a melting point. This may be due to the compound existing as a supercooled liquid or the melting point referring to a highly purified, crystalline form.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.26-7.23 (m, 6H), 6.97-6.94 (m, 2H), 3.85 (s, 3H), 2.28 (s, 3H) | [4] |
| ¹³C NMR | δ (ppm): 158.6, 141.7, 135.6, 134.5, 130.4, 130.4, 127.1, 125.9, 113.6, 55.3, 20.7 | [5] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 198. Key fragments are expected from the loss of a methyl radical (-CH₃), a methoxy radical (-OCH₃), and cleavage of the biphenyl bond. | [6] |
Synthesis and Manufacturing
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[7]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General workflow of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Suzuki coupling procedures.[2]
Materials:
-
4-Bromoanisole (1.87 g, 10 mmol)
-
o-Tolylboronic acid (1.50 g, 11 mmol)
-
Potassium fluoride (KF), spray-dried (1.92 g, 33 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a 100-mL round-bottomed flask equipped with a magnetic stir bar, add 4-bromoanisole, o-tolylboronic acid, and potassium fluoride.
-
Add 10 mL of anhydrous THF to the flask.
-
Flush the reaction system with an inert gas (e.g., argon or nitrogen) for approximately 5 minutes.
-
In a separate vial, prepare stock solutions of the palladium catalyst and phosphine ligand in THF.
-
Sequentially add the Pd₂(dba)₃ solution and the P(t-Bu)₃ solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of silica gel, washing thoroughly with the same solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of 5% ether in hexane, to yield this compound as a colorless liquid.
Expert Insight: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling. The use of a bulky and electron-rich phosphine ligand like tri-tert-butylphosphine can enhance the rate of the oxidative addition and reductive elimination steps in the catalytic cycle. Potassium fluoride is used as a base to activate the boronic acid for transmetalation.
Chemical Reactivity and Derivatization
The this compound molecule possesses several reactive sites that can be targeted for further chemical modification. The aromatic rings can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing methoxy and methyl groups. The methoxy group can potentially be cleaved to reveal a phenol, which opens up another avenue for derivatization. The methyl group can be a site for radical halogenation, allowing for the introduction of other functional groups.
Applications in Research and Development
Biphenyl and its derivatives are of significant interest in drug discovery due to their conformational flexibility and ability to interact with biological targets.[8] While specific biological activities for this compound are not extensively reported in the literature, its structural motifs are present in compounds with known pharmacological effects. For instance, substituted biphenyls are known to be intermediates in the synthesis of angiotensin II receptor antagonists, which are used to treat hypertension.[9]
The general structure of this compound makes it a candidate for investigation in several therapeutic areas. The methoxy group can participate in hydrogen bonding, and the overall lipophilicity of the molecule can be tuned by further functionalization. Researchers can use this compound as a starting point to build libraries of more complex molecules for screening against various biological targets.
Caption: Role of this compound in a drug discovery workflow.
Biological Activity and Toxicological Profile
There is limited publicly available data on the specific biological activity and toxicological profile of this compound. However, information on related compounds can provide some general guidance.
The metabolism of the related compound, 4-methoxybiphenyl, has been studied in rat liver microsomes, where it is converted to 4-hydroxybiphenyl.[10] This suggests that this compound may also undergo metabolic hydroxylation.
In terms of toxicology, biphenyl itself can be absorbed through the gastrointestinal tract and is metabolized to hydroxylated derivatives.[11] Acute high-dose exposure in animal models has been shown to cause a range of effects, including respiratory issues, muscular weakness, and organ damage.[11] It is important to handle all substituted biphenyls with appropriate safety precautions.
Safety and Handling
General Safety Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with soap and water.
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical intermediate with potential applications in drug discovery and materials science. Its synthesis is readily achievable through well-established methods like the Suzuki-Miyaura coupling. While specific data on its biological activity and toxicology are limited, its structural similarity to other biologically active biphenyls makes it an interesting candidate for further investigation. This guide provides a solid foundation of its chemical properties and a practical protocol for its synthesis, enabling researchers to effectively utilize this compound in their R&D endeavors.
References
- (No source provided for this general introductory st
-
The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Online]. Available: [Link]
-
The Royal Society of Chemistry. Supporting Information for "Palladium-Catalyzed Cross-Coupling of Aryl(triethoxy)silanes with Aryl Halides in Water". [Online]. Available: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., Dallocchio, R., & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131–139.
- Google Patents. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives. [Online].
-
PubChem. 4-Methoxybiphenyl. [Online]. Available: [Link]
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- 5. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
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4'-Methoxy-2-methyl-biphenyl molecular weight
An In-Depth Technical Guide to 4'-Methoxy-2-methyl-biphenyl
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical intermediate, this compound. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, discuss modern analytical characterization techniques, and explore its significance as a structural motif in medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 92495-54-0) is a derivative of biphenyl, a core structure found in many functional materials and pharmacologically active compounds. The molecule consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a methoxy group (-OCH₃) at the 4-position, and the other with a methyl group (-CH₃) at the 2-position. This specific substitution pattern imparts distinct steric and electronic properties that influence its reactivity and potential applications. The electron-donating methoxy group can influence the molecule's electronic distribution, while the ortho-methyl group introduces a degree of rotational hindrance around the biphenyl bond.
All quantitative data for this compound has been consolidated into the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| CAS Number | 92495-54-0 | [1] |
| MDL Number | MFCD06802485 | [1] |
| Melting Point | 97.8-98.6 °C | [1] |
| Boiling Point | 140-141.5 °C (at 13 Torr) | [1] |
| Density (Predicted) | 1.016 ± 0.06 g/cm³ | [1] |
| Appearance | Colorless liquid | [1] |
Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry standard for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.
Causality Behind Experimental Choices
The described protocol is a self-validating system that leverages a highly active palladium catalyst system for robust and high-yield synthesis at room temperature.[1]
-
Palladium Source (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable Pd(0) source. In the presence of a phosphine ligand, it forms the catalytically active monoligated Pd(0) species that initiates the catalytic cycle.
-
Ligand (P(t-Bu)₃): Tri(tert-butyl)phosphine is a bulky, electron-rich phosphine ligand. Its large steric footprint promotes the formation of the highly reactive, low-coordinate L-Pd(0) species. The strong electron-donating nature of the tert-butyl groups accelerates the rate-limiting oxidative addition step and enhances catalyst stability.
-
Base (KF): Potassium fluoride is a crucial component. The fluoride anion activates the boronic acid by forming a more nucleophilic boronate complex ([R-BF₃]⁻ or similar species), which facilitates the transmetalation step. It is a milder base compared to hydroxides or carbonates, which can be advantageous for sensitive substrates.
-
Solvent (THF): Tetrahydrofuran is an excellent solvent for this reaction, as it effectively dissolves the organic substrates, the boronic acid, and the catalyst complex. Its aprotic nature prevents quenching of reactive intermediates.
Experimental Workflow Diagram
Caption: Workflow for the Suzuki coupling synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from a standard, high-yield procedure.[1]
-
Vessel Preparation: To a 100-mL round-bottomed Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.87 g, 10 mmol), o-tolylboronic acid (1.50 g, 11 mmol), and potassium fluoride (spray-dried, 1.92 g, 33 mmol).[1]
-
Solvent Addition: Add 10 mL of tetrahydrofuran (THF) to the flask.[1]
-
Inerting: Flush the reaction system with argon for approximately 5 minutes to create an inert atmosphere, which is critical for preventing the oxidation of the palladium catalyst.[1]
-
Catalyst Addition: Sequentially add the catalyst components: a P(t-Bu)₃ stock solution in THF (2.31 mL of 1.9 x 10⁻⁴ M, 5.0 x 10⁻⁵ mmol) followed by a Pd₂(dba)₃ stock solution in THF (2.31 mL of 2.16 x 10⁻⁵ M, 5.0 x 10⁻⁵ mmol).[1]
-
Reaction: Allow the mixture to stir at room temperature for 48 hours.[1]
-
Initial Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Filter the diluted mixture through a pad of silica gel, washing thoroughly with the same solvent to ensure all product is collected.[1]
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.[1]
-
Purification: Purify the resulting crude product via column chromatography on silica gel, eluting with a solvent system of 5% ether in hexane. This yields the final product as a colorless liquid (1.94 g, 98% yield).[1]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. For a molecule like this compound, the primary methods would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: This technique provides information on the number and environment of hydrogen atoms. For this compound, one would expect to see distinct signals in the aromatic region (approx. 6.9-7.4 ppm) corresponding to the protons on both phenyl rings. Additionally, two key singlet peaks would be observed for the methoxy (-OCH₃) protons at approximately 3.8 ppm and the methyl (-CH₃) protons at approximately 2.2-2.4 ppm.
-
¹³C NMR Spectroscopy: This provides a count of the unique carbon environments. The spectrum for this compound would show characteristic peaks for the aromatic carbons, as well as distinct signals for the methoxy carbon (~55.3 ppm) and the methyl carbon (~20.7 ppm).[2]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the expected molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 198.26.
Applications in Research and Drug Development
While this compound may not be an active pharmaceutical ingredient (API) itself, its structural framework is of significant interest to medicinal chemists. Biphenyl and its derivatives are considered "privileged structures" in drug discovery because they can interact with a wide range of biological targets.
Role as a Pharmaceutical Intermediate
The true value of this compound lies in its potential as a key intermediate for the synthesis of more complex molecules.[3] For example, the structurally related compound 4'-Methyl-2-cyanobiphenyl is an indispensable precursor in the industrial synthesis of the "Sartan" class of antihypertensive drugs, which includes blockbuster medications like Losartan and Valsartan.[4] These drugs function as angiotensin II receptor blockers. The biphenyl moiety in these drugs is critical for orienting the functional groups correctly to fit into the receptor's binding pocket.
The synthesis of this compound provides a versatile platform. The methyl and methoxy groups can be further functionalized or used to tune the electronic and steric properties of a lead compound, making it a valuable building block for creating libraries of novel compounds in the early stages of drug discovery.[4][5]
Conceptual Link to Drug Scaffolds
Caption: The role of biphenyl intermediates as foundational scaffolds in drug discovery.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this exact compound is limited, related biphenyl compounds can be harmful if ingested and may cause irritation.[6] It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier before handling.
References
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4-Methoxy-4'-methylbiphenyl | C14H14O. PubChem, National Institutes of Health. Available at: [Link]
-
Applications of 4'-Methyl-2-cyanobiphenyl in Pharmaceutical Synthesis. Dakota Ingredients. Available at: [Link]
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Application of Methoxy Polyethylene Glycols in Drug Discovery & Development. Aragen Bioscience. Available at: [Link]
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4,4'-Bis(methoxy-methyl biphenyl). ChemBK. Available at: [Link]
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4-Methoxybiphenyl | C13H12O. PubChem, National Institutes of Health. Available at: [Link]
-
Supporting Information for a scientific article. Wiley-VCH. Available at: [Link]
-
4-Methoxybiphenyl Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]
-
Supporting Information for a scientific article. The Royal Society of Chemistry. Available at: [Link]
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Introduction: The Significance of the Biphenyl Moiety
An In-depth Technical Guide to the Synthesis of 4'-Methoxy-2-methyl-biphenyl
The this compound scaffold is a core structural element in numerous compounds of significant interest across the pharmaceutical and materials science sectors. Biphenyl derivatives are foundational to the development of a wide array of drugs, including anti-inflammatory, anti-hypertensive, and anti-cancer agents, as well as materials for organic light-emitting diodes (OLEDs).[1] The specific substitution pattern of this compound makes it a valuable intermediate, where the methoxy and methyl groups modulate the electronic and steric properties of the molecule, influencing its biological activity or material characteristics.
This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the robust and widely adopted palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful, high-yield synthesis. The objective is to equip researchers, chemists, and drug development professionals with the necessary knowledge to confidently select and execute the optimal synthesis strategy for their specific application.
Core Synthetic Strategies: A Focus on Cross-Coupling Reactions
The construction of the C-C bond between the two aryl rings is the central challenge in synthesizing biphenyls. Modern organic synthesis overwhelmingly favors transition-metal-catalyzed cross-coupling reactions for this purpose due to their efficiency, selectivity, and functional group tolerance. The most prominent and effective methods for synthesizing this compound are the Suzuki-Miyaura, Negishi, and Kumada couplings.
Caption: Overview of key cross-coupling pathways to this compound.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used method for creating biaryl linkages due to its operational simplicity, the stability of the organoboron reagents, and its tolerance of a broad range of functional groups.[2] The reaction couples an aryl halide (4-bromoanisole) with an arylboronic acid (2-methylphenylboronic acid) in the presence of a palladium catalyst and a base.
Mechanistic Insight
Understanding the catalytic cycle is paramount for troubleshooting and optimization. The process is a self-validating system where each step regenerates the active catalyst for the next cycle.
Sources
An In-depth Technical Guide to the 13C NMR Analysis of 4'-Methoxy-2-methyl-biphenyl
This guide provides a comprehensive technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4'-Methoxy-2-methyl-biphenyl. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the chemical shifts observed in the spectrum, offers a detailed experimental protocol, and explores advanced NMR techniques for complete structural elucidation.
Introduction: The Significance of Substituted Biphenyls and the Power of 13C NMR
Substituted biphenyls represent a critical structural motif in medicinal chemistry and materials science. The unique rotational properties and the ability to introduce diverse functionalities on the phenyl rings make them privileged scaffolds for the design of novel therapeutic agents and functional materials. A precise understanding of their three-dimensional structure and electronic properties is paramount for establishing structure-activity relationships (SAR) and optimizing molecular design.
13C NMR spectroscopy serves as an indispensable tool for the structural characterization of organic molecules, providing direct insight into the carbon framework. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift being exquisitely sensitive to the local electronic environment. This sensitivity allows for the unambiguous assignment of each carbon atom, revealing subtle electronic effects of substituents and conformational features of the molecule.
This guide will focus on this compound, a molecule that presents an interesting case study for understanding the interplay of electronic and steric effects on 13C NMR chemical shifts. The electron-donating methoxy group and the sterically demanding methyl group exert distinct influences on the chemical shifts of the aromatic carbons, providing a rich dataset for detailed analysis.
Fundamental Principles: Understanding Chemical Shifts in Substituted Biphenyls
The chemical shift (δ) in 13C NMR spectroscopy is a measure of the shielding of a carbon nucleus from the external magnetic field by its surrounding electrons. Aromatic carbons typically resonate in the downfield region of the spectrum (δ 100-160 ppm) due to the deshielding effect of the ring current.[1] The introduction of substituents onto the biphenyl scaffold further modulates these chemical shifts through a combination of inductive and resonance effects.
-
Inductive Effects: Electronegative atoms or groups withdraw electron density through the sigma bond framework, leading to a deshielding of the attached and nearby carbon atoms (a downfield shift). Conversely, electropositive groups donate electron density, causing an upfield shift.
-
Resonance (Mesomeric) Effects: Substituents with lone pairs of electrons (e.g., -OCH3) or pi systems can donate or withdraw electron density through the pi system of the aromatic ring. This effect is most pronounced at the ortho and para positions. Electron-donating groups increase electron density at these positions, causing an upfield shift (shielding), while electron-withdrawing groups decrease electron density, leading to a downfield shift (deshielding).[2]
-
Steric Effects: The presence of bulky substituents, such as the methyl group at the C2 position in this compound, can induce steric hindrance. This can restrict the rotation around the biphenyl C-C bond, influencing the dihedral angle between the two phenyl rings and consequently affecting the electronic communication and the 13C NMR chemical shifts.
To predict and interpret the 13C NMR spectrum of this compound, we can utilize empirical substituent chemical shift (SCS) increments derived from monosubstituted benzenes. However, in a disubstituted system, the additivity of these effects may not be strictly linear due to the interplay between the substituents.
Spectral Analysis of this compound
The analysis of the 13C NMR spectrum of this compound involves the assignment of each of the 14 unique carbon signals (12 aromatic, 1 methoxy, and 1 methyl). The experimental 13C NMR chemical shifts for this compound are presented in the table below, alongside the data for the parent compound, biphenyl, and the monosubstituted analogs for a comparative analysis.[3]
| Carbon | Biphenyl[4] | 2-Methylbiphenyl[3] | 4-Methoxybiphenyl | This compound [3] |
| C1 | 141.2 | 142.1 | 141.2 | 141.7 |
| C2 | 128.7 | 135.5 | 128.8 | 135.6 |
| C3 | 127.2 | 130.5 | 127.3 | 130.4 |
| C4 | 127.2 | 127.3 | 128.8 | 130.4 |
| C5 | 128.7 | 129.4 | 127.3 | 127.1 |
| C6 | 127.2 | 125.9 | 128.8 | 125.9 |
| C1' | 141.2 | 142.1 | 133.7 | 134.5 |
| C2' | 128.7 | 128.2 | 114.2 | 113.6 |
| C3' | 127.2 | 127.4 | 128.3 | 128.3 |
| C4' | 127.2 | 127.3 | 159.1 | 158.6 |
| C5' | 128.7 | 128.2 | 128.3 | 128.3 |
| C6' | 127.2 | 127.4 | 114.2 | 113.6 |
| -CH3 | - | 20.6 | - | 20.7 |
| -OCH3 | - | - | 55.3 | 55.3 |
Molecular Structure and Carbon Numbering:
Caption: Structure of this compound with carbon numbering.
Analysis of Chemical Shifts:
-
Methyl and Methoxy Carbons: The methyl carbon (-CH3) at the C2 position resonates at 20.7 ppm , a typical value for an alkyl group attached to an aromatic ring. The methoxy carbon (-OCH3) appears at 55.3 ppm , consistent with a methyl group attached to an oxygen atom.[3]
-
Quaternary Carbons (C1, C2, C1', C4'):
-
C1 (141.7 ppm): This ipso-carbon, attached to the second phenyl ring, shows a chemical shift similar to that in 2-methylbiphenyl, indicating that the methoxy group on the other ring has a minimal effect on this position.
-
C2 (135.6 ppm): The presence of the methyl group deshields C2 significantly compared to unsubstituted biphenyl.
-
C1' (134.5 ppm): This ipso-carbon is shielded compared to biphenyl due to the electron-donating effect of the para-methoxy group.
-
C4' (158.6 ppm): The carbon directly attached to the electron-donating methoxy group is strongly deshielded, appearing at the lowest field among the aromatic carbons, a characteristic feature for carbons bearing an oxygen substituent.[3]
-
-
Protonated Aromatic Carbons:
-
Ring A (Methyl-substituted ring): The chemical shifts of C3, C4, C5, and C6 are influenced by the ortho-methyl group and the para-methoxy-phenyl substituent. The steric hindrance from the C2-methyl group can cause a slight twisting of the biphenyl rings, affecting the electronic delocalization and thus the chemical shifts.
-
Ring B (Methoxy-substituted ring): The carbons ortho (C2' and C6') and meta (C3' and C5') to the methoxy group show distinct chemical shifts. The ortho carbons are significantly shielded (113.6 ppm) due to the strong +R effect of the methoxy group. The meta carbons (128.3 ppm) are less affected.
-
Experimental Protocols
A self-validating experimental approach is crucial for obtaining high-quality and reliable 13C NMR data. The following protocols outline the necessary steps for sample preparation and data acquisition.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For a standard 5 mm NMR tube, dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent. Higher concentrations will reduce the acquisition time but may lead to broader lines due to increased viscosity.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter, which can degrade the spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
1D 13C NMR Data Acquisition
-
Spectrometer Setup: Tune and match the 13C probe of the NMR spectrometer according to the manufacturer's instructions.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient to allow for near-complete relaxation of the carbon nuclei.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more, depending on the sample concentration) is required to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction.
Advanced NMR Techniques for Structural Confirmation
While 1D 13C NMR provides essential information about the carbon environments, a complete and unambiguous assignment often requires the use of advanced 2D NMR and spectral editing techniques.
DEPT (Distortionless Enhancement by Polarization Transfer)
The DEPT experiment is invaluable for determining the number of protons attached to each carbon. Three common DEPT experiments are:
-
DEPT-45: Shows signals for all protonated carbons (CH, CH2, CH3).
-
DEPT-90: Only shows signals for CH (methine) carbons.
-
DEPT-135: Shows positive signals for CH and CH3 carbons and negative signals for CH2 carbons.
By comparing the standard 13C spectrum with the DEPT spectra, one can definitively identify the quaternary, methine, methylene, and methyl carbons.
2D NMR: HSQC and HMBC
Two-dimensional NMR experiments provide powerful connectivity information, allowing for the complete assembly of the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. Each cross-peak in the HSQC spectrum indicates a one-bond C-H connection. This is a highly sensitive and reliable method for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between carbons and protons that are separated by two or three bonds (and sometimes four in conjugated systems). This long-range connectivity information is crucial for piecing together molecular fragments and assigning quaternary carbons, which do not appear in the HSQC spectrum.
Workflow for Complete Structural Elucidation:
Caption: Workflow for complete structural elucidation using a combination of NMR techniques.
Conclusion
The 13C NMR analysis of this compound provides a detailed picture of the electronic and steric landscape of this substituted biphenyl system. The observed chemical shifts are a direct consequence of the interplay between the electron-donating methoxy group and the sterically influential methyl group. A systematic approach, combining 1D 13C NMR with advanced techniques like DEPT, HSQC, and HMBC, allows for the complete and unambiguous assignment of all carbon signals, providing a solid foundation for further studies in drug design and materials science. This guide serves as a practical resource for researchers, illustrating the power of modern NMR spectroscopy in elucidating complex molecular structures.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Royal Society of Chemistry. (2011). Supporting Information for Green Chemistry. Retrieved from [Link]
-
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]
-
Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 4'-Methoxy-2-methyl-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Substituted Biphenyl Moiety
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents onto the biphenyl rings allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The compound 4'-Methoxy-2-methyl-biphenyl is a prime example of such a tailored molecule. The methoxy group, a common substituent in natural products and drugs, can significantly impact ligand-target binding, physicochemical characteristics, and ADME (absorption, distribution, metabolism, and excretion) parameters.[1] Similarly, the methyl group can influence the compound's conformation and metabolic stability. Substituted 4-methylbiphenyls are recognized as valuable intermediates in the synthesis of a wide array of medicinally active compounds, notably as antagonists of angiotensin II for the treatment of hypertension.[2] A thorough understanding of the fundamental physical properties of this compound, such as its melting and boiling points, is therefore crucial for its synthesis, purification, and application in research and drug development.
Physical Properties of this compound
The accurate determination of a compound's physical constants is a cornerstone of its chemical characterization, providing insights into its purity and identity.
| Physical Property | Value | Source |
| Melting Point | 97.8-98.6 °C | ChemicalBook[3] |
| Boiling Point | 140-141.5 °C (at 13 Torr) | ChemicalBook[3] |
Note: It is important for researchers to be aware that different sources may report varying physical property data. While the values presented here are from a chemical supplier, independent verification is always recommended.
Experimental Determination of Physical Properties
The precise measurement of melting and boiling points is fundamental to verifying the identity and purity of a chemical compound. A pure, crystalline organic substance will typically exhibit a sharp melting point, while impurities will lead to a depression and broadening of the melting range.[4]
Melting Point Determination: A Validating Protocol
The capillary method is a standard and reliable technique for determining the melting point of a solid crystalline substance.[5]
Methodology:
-
Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[5]
-
Capillary Tube Loading: A small amount of the powdered this compound is introduced into a capillary tube, which is sealed at one end. The open end of the tube is tapped gently on a hard surface to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled and slow rate. It is standard practice to first perform a rapid determination to find an approximate melting point, followed by a more careful measurement where the temperature is increased at a rate of about 2°C per minute near the expected melting point.
-
Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a liquid are recorded as the melting range.[5]
Causality of Experimental Choices:
-
Dry and Powdered Sample: Ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharp melting point reading.
-
Packed Sample Height of 2-3 mm: A larger sample size would result in a broader melting range due to the temperature gradient across the sample.
-
Slow Heating Rate: A rapid heating rate does not allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, which would lead to an erroneously high and broad melting range.
Boiling Point Determination under Reduced Pressure
For compounds that may decompose at their atmospheric boiling point, or for purification purposes, distillation under reduced pressure (vacuum distillation) is employed.[7] This technique lowers the boiling point of the liquid.[8]
Methodology:
-
Apparatus Assembly: A vacuum distillation apparatus is assembled, ensuring all glassware is free of cracks and imperfections. The flask containing the this compound should include a stir bar for smooth boiling.
-
System Evacuation: The system is slowly and carefully connected to a vacuum source. This will cause any low-boiling impurities and dissolved air to be removed.[9]
-
Heating: Once a stable, reduced pressure is achieved, the distillation flask is heated. Stirring is crucial to prevent bumping.[9]
-
Distillation and Collection: The vapor will rise, condense, and be collected in the receiving flask.
-
Data Recording: The temperature at which the liquid is steadily distilling and the pressure of the system are recorded.
Causality of Experimental Choices:
-
Reduced Pressure: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the system pressure, the liquid boils at a lower temperature, preventing potential thermal decomposition.[7][8]
-
Stirring: A stir bar ensures even heating and prevents bumping, which is the sudden, violent boiling of a superheated liquid.
-
Slow Evacuation: Rapidly applying a vacuum can cause the liquid to boil violently and splash, leading to loss of sample and inaccurate readings.
Conclusion
The physical properties of this compound, specifically its melting and boiling points, are critical parameters for its handling, purification, and use in synthetic and medicinal chemistry. The methodologies outlined provide a framework for the accurate and reliable determination of these properties, ensuring the integrity of research and development endeavors that utilize this important biphenyl derivative.
References
-
Wiley-VCH. Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. [Link]
- Google Patents.
-
ChemBK. 4,4'-Bis(methoxy-methyl biphenyl). [Link]
-
FooDB. Showing Compound 4-Methylbiphenyl (FDB010551). [Link]
-
PubChem. 4-Methoxy-4'-methylbiphenyl | C14H14O | CID 1704759. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]
-
ACS Publications. Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels | Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]
-
PubChem. 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol | C14H14O2 | CID 90991467. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Chemistry LibreTexts. 5.4: Vacuum Distillation. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
ResearchGate. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]
-
PubMed. The role of the methoxy group in approved drugs. [Link]
-
University of Rochester. Purification: Distillation at Reduced Pressures. [Link]
-
SSERC. Melting point determination. [Link]
-
YouTube. Distillation II | MIT Digital Lab Techniques Manual. [Link]
-
Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
SciPhy Systems. Vacuum Theory Fundamentals. [Link]
-
MDPI. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 3. This compound | 92495-54-0 [chemicalbook.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Solubility of 4'-Methoxy-2-methyl-biphenyl in organic solvents
Physicochemical Profiling & Solubility Guide: 4'-Methoxy-2-methyl-biphenyl
Part 1: Executive Technical Summary
This compound is a structural isomer of the biphenyl family characterized by a distinct steric "twist" that fundamentally alters its solubility profile compared to its planar analogs (e.g., 4-methoxy-4'-methylbiphenyl). Unlike the high-melting crystalline solids typical of the biphenyl class, this ortho-substituted isomer frequently presents as a viscous oil or low-melting solid (MP ~48–52°C, often supercooling to liquid at room temperature) due to the steric hindrance of the 2-methyl group preventing efficient
This guide addresses the miscibility (liquid-liquid equilibrium) and solubility (solid-liquid equilibrium) of this compound, providing researchers with the protocols necessary to handle, purify, and characterize it in drug discovery and materials science workflows.
Part 2: Molecular Architecture & Solubility Prediction
To predict solubility behavior, we must analyze the competitive forces within the crystal lattice versus the solvation shell.
Structural Analysis
-
The Biphenyl Core: Generally hydrophobic, driving solubility in non-polar solvents (Hexane, Toluene).
-
The 4'-Methoxy Group: A hydrogen bond acceptor. Increases solubility in polar aprotic solvents (THF, Acetone) and alcohols.
-
The 2-Methyl Group (The Critical Differentiator): This group introduces steric clash with the protons of the adjacent ring, forcing the biphenyl system out of planarity.
-
Effect: Drastically reduces Lattice Energy (
). -
Result: Significantly higher solubility in organic solvents compared to planar biphenyls, and a tendency to exist as an oil.
-
Figure 1: Structural determinants of solubility. The 2-Methyl group disrupts crystal packing, enhancing solubility in organic media.
Part 3: Solubility Profile & Solvent Selection
Based on synthesis isolation protocols and structural analogs, the following solubility profile is established. Note that due to the low melting point, "solubility" often refers to miscibility at room temperature (
Table 1: Solubility/Miscibility Data ( )
| Solvent Class | Specific Solvent | Solubility Status | Application |
| Non-Polar | n-Hexane | High / Miscible | Chromatography Eluent |
| Non-Polar | Toluene | Miscible | Reaction Solvent |
| Chlorinated | Dichloromethane (DCM) | Miscible | Extraction / Work-up |
| Polar Aprotic | Tetrahydrofuran (THF) | Miscible | Synthesis (Suzuki Coupling) |
| Polar Aprotic | Ethyl Acetate | High | Crystallization / Extraction |
| Polar Protic | Ethanol / Methanol | Moderate | Recrystallization (at low temp) |
| Aqueous | Water | Insoluble (< 0.1 mg/mL) | Washing aqueous phase |
Key Insight for Purification: Literature reports successful purification using flash chromatography with 5% Ether in Hexane or Hexane:DCM:EtOAc (75:20:5) . This confirms the compound is highly mobile (soluble) in non-polar alkanes, unlike more polar pharmaceutical intermediates.
Part 4: Experimental Protocols
Since specific mole-fraction solubility data (
Protocol A: Dynamic Laser Monitoring (For Solid Phase)
Use this if the sample is solid (MP > Ambient).
-
Preparation: Place excess this compound in a jacketed equilibrium cell with the solvent of choice (e.g., Ethanol).
-
Equilibration: Stir at 400 rpm. Raise temperature to
(e.g., 293.15 K). -
Detection: Utilize a laser monitoring system (e.g., DynoChem or turbidity probe).
-
Dissolution: Laser transmission increases.
-
Precipitation: Laser transmission decreases.
-
-
Sampling: Stop stirring, allow settling (30 min), and withdraw supernatant via a 0.22
m heated syringe filter. -
Quantification: Analyze via HPLC (UV detection at 254 nm).
-
Mobile Phase: Acetonitrile:Water (80:20).
-
Protocol B: Cloud Point Method (For Oiling-Out Detection)
Use this if the sample is an oil or exhibits Liquid-Liquid Phase Separation (LLPS).
-
Setup: Prepare a known concentration (e.g., 0.5 g/mL) in a clear vial.
-
Thermal Cycle: Heat until a single clear phase forms (Miscible).
-
Cooling: Slowly cool (
) while monitoring turbidity. -
Endpoint: The temperature at which the solution becomes turbid (Cloud Point) indicates the limit of solubility (binodal curve).
Figure 2: Decision tree for selecting the appropriate solubility determination methodology.
Part 5: Thermodynamic Analysis Framework
To translate experimental data into process parameters, apply the Modified Apelblat Equation . This model is the industry standard for correlating solubility data of biphenyl derivatives.
Where:
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[1][2]
- : Empirical parameters derived from regression of the experimental data.
Thermodynamic Functions of Solution:
Once
-
Enthalpy of Solution (
):-
Expectation: Positive (Endothermic). Solubility increases with temperature.
-
-
Entropy of Solution (
):-
Expectation: Positive (Increase in disorder upon dissolving).
-
Process Implication:
If
References
-
Synthesis & Isolation
- Mao, S. L., et al. (2005). "A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions." Royal Society of Chemistry. (Describes isolation of 4'-Methoxy-2-methylbiphenyl as a colorless oil/low-melting solid).
-
Physical Properties & CAS Data
-
ChemicalBook/CAS Database. "4'-Methoxy-2-methylbiphenyl (CAS 92495-54-0) Properties."[3]
-
-
Comparative Thermodynamics
- Zhang, C., et al. (2015). "Solubility and Thermodynamic Properties of 4-Methoxybiphenyl in Pure Solvents." Journal of Chemical & Engineering Data. (Provides baseline thermodynamic models for the planar analog).
-
Chromatographic Purification
- Organic Syntheses, Coll. Vol. 10. "Suzuki Coupling Protocols for Biphenyls." (Standardizes elution solvents for methyl-biphenyls).
Sources
Technical Monograph: Biological Potential of 4'-Methoxy-2-methyl-biphenyl Derivatives
Executive Summary: The Privileged Biphenyl Scaffold
The 4'-Methoxy-2-methyl-biphenyl scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While simple biphenyls are often considered promiscuous or "flat," the specific introduction of the 2-methyl group and the 4'-methoxy group imparts critical physicochemical properties:
-
Conformational Restriction (Atropisomerism): The ortho-methyl group at the C2 position introduces steric hindrance, twisting the biphenyl bond. This disrupts planarity, reducing non-specific intercalation into DNA while locking the molecule into a conformation favorable for binding to hydrophobic pockets (e.g., the Colchicine binding site on Tubulin).
-
Electronic Modulation: The 4'-methoxy group acts as a hydrogen bond acceptor and a weak electron donor, mimicking the pharmacophores found in natural antimitotic agents like Combretastatin A-4 and Colchicine.
This guide analyzes the biological activity of this scaffold, focusing on its primary utility as a Tubulin Polymerization Inhibitor and its secondary potential as an Antimicrobial Phytoalexin Mimic .
Primary Mechanism: Tubulin Polymerization Inhibition[1]
The most potent biological application of this compound derivatives is in oncology, specifically as Microtubule Targeting Agents (MTAs). These compounds typically bind to the Colchicine Binding Site (CBS) of
Mechanism of Action (MOA)
Unlike taxanes (which stabilize microtubules), CBS inhibitors prevent the polymerization of tubulin dimers into microtubules. The this compound core mimics the cis-stilbene geometry of Combretastatin A-4 but is chemically more stable (non-isomerizable).
Key Mechanistic Steps:
-
Binding: The biphenyl core occupies the hydrophobic pocket at the
- tubulin interface. -
Steric Clash: The 2-methyl group forces the biaryl system into a twisted geometry, matching the curvature of the binding site.
-
Catastrophe: Inhibition of microtubule dynamics leads to G2/M cell cycle arrest.
-
Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation.
Signaling Pathway Visualization
Figure 1: The cascade of events following the binding of biphenyl derivatives to the colchicine site of tubulin, resulting in apoptotic cell death.[1]
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substituents on the biphenyl core, synthesized from comparative data on tubulin inhibitors. The 4'-Methoxy-2-methyl pattern is optimized for potency.
| Position | Substituent | Effect on Biological Activity | Mechanistic Rationale |
| C2 (Ortho) | -CH₃ (Methyl) | Critical Enhancer | Induces dihedral twist (~60-90°), mimicking the bioactive conformation of Combretastatin. Prevents planar stacking. |
| C2 (Ortho) | -H (Unsubstituted) | Decreased Potency | Molecule becomes too planar; increased rotational freedom leads to entropic penalty upon binding. |
| C4' (Para) | -OCH₃ (Methoxy) | Critical Enhancer | H-bond acceptor. Mimics the trimethoxy ring of Colchicine. Essential for interaction with Cys241 of |
| C4' (Para) | -OH (Hydroxy) | Variable | Increases polarity but may reduce membrane permeability. Good for antimicrobial activity (phytoalexin mimic).[2][3] |
| C3' / C5' | -F / -Cl | Modulator | Halogenation can improve metabolic stability and fill small hydrophobic pockets in the binding site. |
Secondary Activity: Antimicrobial & Phytoalexin Mimicry
Beyond oncology, this scaffold exhibits activity against resistant bacterial strains (e.g., MRSA).[2]
-
Natural Origin: Biphenyls and dibenzofurans are natural phytoalexins (plant defense compounds) produced by the Rosaceae family (e.g., Aucuparin).[4]
-
Mechanism: These lipophilic compounds disrupt bacterial cell membrane integrity.[5] The 4'-methoxy group increases lipophilicity, facilitating membrane penetration, while the biphenyl core disrupts the lipid bilayer packing.
-
Synergy: Research indicates these derivatives can reverse resistance to aminoglycosides (e.g., gentamicin) in MRSA strains by increasing membrane permeability.
Synthetic Protocol: Suzuki-Miyaura Coupling[4][6]
The most robust method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method tolerates the steric hindrance of the ortho-methyl group.
Reaction Workflow
Reagents:
-
Aryl Halide: 2-Bromo-toluene (provides the 2-methyl group).
-
Boronic Acid: 4-Methoxyphenylboronic acid.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃ (Cesium is preferred for sterically hindered couplings).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
Step-by-Step Protocol:
-
Inert Atmosphere: Purge a reaction flask with Nitrogen or Argon for 15 minutes.
-
Loading: Add 2-Bromo-toluene (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq), and Base (3.0 eq).
-
Catalyst Addition: Add Pd catalyst (3-5 mol%) last to minimize oxidation.
-
Heating: Reflux at 90-100°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Cool to RT, filter through Celite, extract with Ethyl Acetate, and wash with brine.
-
Purification: Flash column chromatography.
Synthetic Logic Diagram
Figure 2: Suzuki-Miyaura coupling strategy designed to overcome steric hindrance at the ortho-position.
Experimental Validation Protocols
To validate the biological activity of synthesized derivatives, the following standard assays are recommended.
Tubulin Polymerization Assay (In Vitro)
-
Objective: Quantify the IC₅₀ of polymerization inhibition.
-
Reagents: Purified bovine brain tubulin (>99%), GTP, fluorescence reporter (DAPI or intrinsic tryptophan fluorescence).
-
Method:
-
Incubate tubulin (10 µM) with the test compound (0.1 - 100 µM) in PEM buffer at 37°C.
-
Initiate polymerization with GTP (1 mM).
-
Monitor fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.
-
Valid Result: A dose-dependent reduction in the Vmax of the polymerization curve compared to the Paclitaxel (stabilizer) and Colchicine (inhibitor) controls.
-
Resazurin Cell Viability Assay
-
Objective: Determine cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
-
Method:
-
Seed cells (5,000/well) in 96-well plates.
-
Treat with serial dilutions of this compound derivatives for 48h.
-
Add Resazurin (Alamar Blue) and incubate for 4h.
-
Measure fluorescence.[3]
-
Self-Validation: Ensure DMSO control wells show 100% viability and Doxorubicin positive control shows <10% viability.
-
References
-
Design, Synthesis, and Biological Evaluation of Biphenyl Derivatives. Source: MDPI (Molecules), 2022. Relevance: Establishes the antimicrobial potential of biphenyl phytoalexin derivatives.[6] URL:[Link]
-
NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. Source: NIH / PubMed Central, 2022. Relevance: Validates the screening of biphenyl-like structures for tubulin binding affinity. URL:[Link]
-
Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Source: Journal of Medicinal Chemistry (ACS), 2013. Relevance: Discusses the SAR of biphenyl moieties in tubulin inhibition, specifically the role of lipophilic substituents. URL:[Link]
-
2,2'-Dimethoxy-6-formylbiphenyl Synthesis Procedure. Source: Organic Syntheses.[7] Relevance: Provides authoritative chemical grounding for the synthesis of hindered methoxy-biphenyls. URL:[Link]
-
Antimicrobial Activity and Synergy of Antibiotics with Biphenyl Compounds. Source: Journal of Pharmacy and Pharmacology, 2015. Relevance: Details the synergistic effects of biphenyl derivatives with standard antibiotics against MRSA. URL:[Link]
Sources
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of macrocyclic bisbibenzyl derivatives and their anticancer effects as anti-tubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Strategic Selection of Starting Materials for 4'-Methoxy-2-methyl-biphenyl Synthesis
Strategic Overview
The synthesis of 4'-Methoxy-2-methyl-biphenyl (CAS: 92495-54-0) represents a classic challenge in biaryl construction: the formation of a carbon-carbon bond between an electron-rich aromatic ring and a sterically hindered ortho-substituted ring. This molecule is a critical intermediate in the development of liquid crystals and specific angiotensin II receptor antagonists (sartans).
For researchers and drug development professionals, the selection of starting materials is not merely about availability; it is about managing the trade-off between steric hindrance (which slows oxidative addition) and electronic deactivation (which affects transmetallation).
This guide deconstructs the synthesis into its core components, recommending a primary pathway validated by Organic Syntheses standards while offering a robust alternative for specific substrate constraints.
Retrosynthetic Analysis & Pathway Logic
To synthesize this compound, we apply a retrosynthetic disconnection at the central biaryl bond. Due to the unsymmetrical nature of the target, two primary Suzuki-Miyaura coupling pathways exist.
Visualization: Retrosynthetic Disconnections
Figure 1: Retrosynthetic logic comparing the two primary Suzuki-Miyaura disconnections. Route A is generally preferred for higher turnover frequencies (TOF) using standard ligands.
Starting Material Specifications (Route A - Preferred)
This route utilizes 4-Bromoanisole and 2-Methylphenylboronic acid . This combination is favored because the electrophile (4-bromoanisole) is unhindered and electron-rich, facilitating a clean oxidative addition, while the nucleophile carries the steric bulk.
Material A: 4-Bromoanisole (Electrophile)
-
Critical Attribute: The methoxy group is an electron-donating group (EDG). While EDGs typically deactivate aryl halides toward oxidative addition, the lack of steric hindrance at the para position makes this substrate highly reactive with Pd(0).
-
Selection Criteria:
-
Leaving Group: Bromide is preferred over Iodide for cost and atom economy, and over Chloride for reactivity under mild conditions.
-
Purity: >98% GC. Impurities like 2-bromoanisole will lead to isomeric byproducts that are difficult to separate.
-
Material B: 2-Methylphenylboronic Acid (Nucleophile)[3]
-
Role: Provides the ortho-methyl substituted ring.
-
Critical Attribute: Steric hindrance.[3][4][5][6][7] The ortho-methyl group can slow down the transmetallation step.
-
Stability Warning: Ortho-substituted boronic acids are prone to protodeboronation (loss of the boron group) under basic conditions and high heat.
-
Handling: Store at 2-8°C. If the solid appears wet or sticky, it may have dehydrated to the boroxine (anhydride) form. This is generally acceptable as boroxines hydrolyze back to the acid in situ, but stoichiometry calculations must be adjusted.
Quantitative Data: Starting Material Properties[8][9]
| Property | 4-Bromoanisole | 2-Methylphenylboronic Acid |
| CAS Number | 104-92-7 | 16419-60-6 |
| Mol. Weight | 187.03 g/mol | 135.96 g/mol |
| Physical State | Liquid (Colorless to yellow) | Solid (White powder) |
| Melting Point | 9-10 °C | 162-164 °C |
| Boiling Point | 223 °C | N/A (Decomposes) |
| Density | 1.494 g/mL | N/A |
| Stoichiometry | 1.0 Equivalent | 1.1 - 1.2 Equivalents |
Experimental Protocol (Route A)
This protocol is adapted from high-reliability methods (including Organic Syntheses and Buchwald group methodologies) optimized for ortho-substituted biaryls.
Reagents & Catalysts[2][3][4][5][6][7][9][10][11]
-
Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or P(t-Bu)₃. Note: SPhos is specifically designed to handle the steric bulk of the ortho-methyl group.
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF).
-
Solvent: THF or Toluene/Water (10:1).
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Charge a reaction flask with 2-Methylphenylboronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), and SPhos (2 mol%).
-
Critical Step: Evacuate and backfill with Argon three times. Oxygen poisons the active Pd(0) species.
-
-
Solvation & Activation:
-
Add degassed THF or Toluene (approx. 4 mL per mmol of substrate).
-
Add 4-Bromoanisole (1.0 equiv) via syringe.
-
Add degassed aqueous K₃PO₄ (2.0 equiv, 2M solution).
-
-
Reaction:
-
Heat the mixture to 60°C for 2-4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide spot should disappear.
-
-
Workup:
-
Purification:
-
Concentrate under reduced pressure.[8]
-
Purify via flash column chromatography (Silica gel, eluent: 5% Ether in Hexane).
-
Yield Expectation: 90-98%.
-
Visualization: Catalytic Cycle & Steric Management
Figure 2: The Suzuki-Miyaura catalytic cycle. Note that Transmetallation is the critical step where the ortho-methyl group's steric hindrance must be overcome by the ligand (e.g., SPhos).
Quality Control & Validation
To ensure the integrity of the synthesized this compound, verify the product against these parameters:
-
Appearance: Colorless oil or low-melting white solid.
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for the Singlet at ~3.85 ppm (Methoxy group, -OCH₃).
-
Look for the Singlet at ~2.27 ppm (Methyl group, -CH₃).
-
Aromatic region: Two doublets (AA'BB' system) for the anisole ring, and a multiplet for the o-tolyl ring.
-
-
GC-MS: Molecular ion peak [M]+ at m/z = 198.
Safety & Handling
-
2-Methylphenylboronic acid: May cause respiratory irritation.[10] Handle in a fume hood.
-
4-Bromoanisole: Irritant to eyes and skin.
-
Palladium Catalysts: Heavy metal hazards; dispose of in dedicated heavy metal waste streams.
References
-
Organic Syntheses Procedure: Goodson, F. E.; Wallow, T. I.; Novak, B. M.[2] "Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl". Org.[2][4][11] Synth.1998 , 75, 61.[2]
-
Ligand Selection (Buchwald): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". J. Am. Chem. Soc.2005, 127, 4685–4696.
-
Boronic Acid Stability: Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids". J. Am. Chem. Soc.2010, 132, 14073–14075.
Sources
- 1. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. CAS 53040-92-9: 4-methoxy-4'-methylbiphenyl | CymitQuimica [cymitquimica.com]
- 10. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Methodological & Application
4'-Methoxy-2-methyl-biphenyl as an intermediate in pharmaceutical synthesis
Executive Summary
This guide details the synthesis and optimization of 4'-Methoxy-2-methyl-biphenyl (MMB) , a critical pharmacophore model for angiotensin II receptor blockers (ARBs) such as Valsartan and Telmisartan.
While the biaryl motif is ubiquitous in medicinal chemistry, the introduction of ortho-substituents (like the 2-methyl group in MMB) introduces significant steric hindrance , often resulting in sluggish transmetalation and low yields under classical Suzuki-Miyaura conditions. This note contrasts a "Classical" baseline protocol with an "Advanced" high-throughput methodology utilizing Buchwald Precatalysts (SPhos Pd G2) , demonstrating how to achieve >95% yields in difficult coupling landscapes.
Strategic Importance: The "Ortho-Effect" in Drug Design
The 2-substituted biaryl scaffold is not merely a structural feature; it is a conformational lock. In Sartan drugs, the ortho-substituent forces the two phenyl rings out of planarity (dihedral angle ~60–90°), which is essential for binding to the AT1 receptor.
Target Molecule:
-
IUPAC Name: 4'-Methoxy-2-methyl-1,1'-biphenyl[1]
-
CAS: 92495-54-0
-
Role: Intermediate for liquid crystals; Model substrate for steric optimization in API synthesis.
Retrosynthetic Analysis
The synthesis is a disconnection at the C1–C1' bond. The presence of the ortho-methyl group on the boronic acid partner significantly retards the approach of the palladium complex during the transmetalation step of the catalytic cycle.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the hindered biaryl core.
Experimental Protocols
Protocol A: The "Advanced" Method (Recommended)
Rationale: This protocol utilizes SPhos Pd G2 , a second-generation Buchwald precatalyst. The bulky, electron-rich SPhos ligand facilitates oxidative addition into aryl chlorides/bromides and, crucially, creates a pocket that accommodates the ortho-methyl group during transmetalation, preventing catalyst decomposition.
Reagents:
-
4-Bromoanisole (1.0 equiv, 5.0 mmol)
-
2-Methylphenylboronic acid (1.5 equiv, 7.5 mmol)
-
Catalyst: SPhos Pd G2 (0.5 – 1.0 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: Toluene : Water (10:1 v/v)
Step-by-Step Workflow:
-
Charge: To a 25 mL reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (935 mg), 2-methylphenylboronic acid (1.02 g), and K₃PO₄ (2.12 g).
-
Catalyst Addition: Add SPhos Pd G2 (18 mg, 0.5 mol%).
-
Note: Unlike Pd(PPh₃)₄, SPhos Pd G2 is air-stable and can be weighed on a benchtop balance, though inert atmosphere is preferred for the reaction itself.
-
-
Solvent & Degas: Add Toluene (10 mL) and Water (1 mL). Seal the vial. Sparge with Nitrogen or Argon for 5 minutes.
-
Reaction: Heat the block to 80°C with vigorous stirring (800 rpm). Monitor by TLC (Hexane/EtOAc 9:1).
-
Endpoint: Conversion is typically complete within 1–2 hours .
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 15 mL) followed by Brine (10 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Expected Yield: 92 – 96% (Colorless Oil/Solid).
Protocol B: The "Classical" Method (Baseline)
Rationale: Provided for comparison or when intellectual property constraints limit ligand choice. Uses generic Triphenylphosphine ligands.
Reagents:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) (3.0 – 5.0 mol%)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: DME : Water (2:1)
-
Conditions: Reflux (85°C) for 12–24 hours.
Critical Limitation: The ortho-methyl group causes significant steric clashing with the PPh₃ ligands, often requiring higher catalyst loading (up to 5 mol%) and resulting in incomplete conversion or homocoupling side products.
Comparative Data Analysis
The choice of ligand system dramatically impacts the reaction kinetics and purity profile for hindered substrates.
| Parameter | Protocol A (SPhos Pd G2) | Protocol B (Tetrakis) | Impact on Process |
| Catalyst Loading | 0.5 mol% | 3.0 – 5.0 mol% | Cost/Purification: Lower Pd residue in API. |
| Time to Completion | 1 – 2 Hours | 12 – 24 Hours | Throughput: Faster cycle times. |
| Temperature | 40 – 80°C | 85°C (Reflux) | Energy: Mild conditions reduce impurity formation. |
| Isolated Yield | 95% | 72% | Efficiency: Higher atom economy. |
| Impurity Profile | < 1% Homocoupling | ~5-10% Homocoupling | QC: Simplified downstream purification. |
Mechanistic Visualization: The Steric Challenge
The following diagram illustrates the catalytic cycle, highlighting exactly where the "Advanced" protocol overcomes the energy barrier that fails in the "Classical" method.
Figure 2: The Suzuki-Miyaura catalytic cycle. The red node indicates the Transmetalation step, which is the failure point for hindered substrates using standard ligands.
Quality Control & Validation
To validate the synthesis of this compound, use the following analytical markers.
1. TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254
-
Mobile Phase: Hexanes:Ethyl Acetate (90:10)
-
R_f Values:
-
4-Bromoanisole: ~0.60
-
Product (MMB): ~0.55 (Fluorescent under UV)
-
Boronic Acid: ~0.10 (Streaks)[1]
-
2. NMR Spectroscopy (CDCl₃, 400 MHz):
-
Diagnostic Methyl Peak: A singlet at δ 2.26 - 2.40 ppm (3H). This confirms the incorporation of the ortho-tolyl ring.
-
Diagnostic Methoxy Peak: A singlet at δ 3.84 ppm (3H).[2]
-
Aromatic Region: Complex splitting pattern due to the non-equivalent rings.
3. HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus)
-
Gradient: 50% ACN/Water to 95% ACN/Water over 10 mins.
-
Detection: UV @ 254 nm.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Organic Syntheses. (1998).[1] Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl.[1] Org.[1][3][4] Synth. 1998, 75, 61. Link
-
Sigma-Aldrich. (2024). Buchwald Precatalysts User Guide: SPhos and XPhos Generations. Link
-
ChemicalBook. (2024). 4'-Methoxy-2-methylbiphenyl NMR Spectrum Data. Link
Sources
Application Notes & Protocols: A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling for Unsymmetrical Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Art and Science of Carbon-Carbon Bond Formation
The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis, and among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these reactions on the synthesis of complex organic molecules, particularly unsymmetrical biaryls.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide, intended for both seasoned researchers and those new to the field, provides a comprehensive overview of the theoretical underpinnings and practical applications of palladium-catalyzed cross-coupling for the synthesis of unsymmetrical biaryls. We will delve into the fundamental catalytic cycle, explore the nuances of the most prevalent named reactions, and provide detailed, field-tested protocols to empower you in the laboratory.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these powerful transformations lies the palladium catalytic cycle, a finely orchestrated sequence of elementary steps that facilitates the formation of a new carbon-carbon bond. While variations exist for specific reactions, the generalized cycle for the coupling of an organometallic reagent (R'-M) with an organic halide (R-X) can be depicted as follows:
Figure 1: Generalized Palladium Catalytic Cycle.
The cycle is initiated by the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a low-valent palladium(0) complex.[4][5][6] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. The reactivity of the organic halide in this step generally follows the trend I > Br > Cl, correlating with the carbon-halogen bond dissociation energies.[1]
The subsequent step is transmetalation , where the organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium(II) complex, displacing the halide.[4][6] This step is often facilitated by the presence of a base, which can activate the organometallic reagent.[4][7]
Finally, reductive elimination occurs, wherein the two organic groups on the palladium(II) center are coupled to form the desired biaryl product.[4][6] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
A Comparative Overview of Key Palladium-Catalyzed Cross-Coupling Reactions
Several named reactions have become indispensable in the synthetic chemist's toolbox for the formation of unsymmetrical biaryls. Each possesses unique advantages and limitations, making the choice of reaction dependent on the specific substrates and desired outcome.
| Reaction | Organometallic Reagent | Organic Electrophile | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron compounds (boronic acids, esters) | Aryl/vinyl halides, triflates | Mild reaction conditions, high functional group tolerance, commercially available and stable reagents, low toxicity of boron byproducts.[8] | Requires a base for activation of the boronic acid.[7] |
| Stille | Organotin compounds (stannanes) | Aryl/vinyl halides, triflates | Tolerant of a wide range of functional groups, not sensitive to moisture or oxygen.[9] | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[9][10] |
| Heck | Alkene | Aryl/vinyl halides, triflates | Avoids the use of pre-formed organometallic reagents.[3][11] | Can suffer from issues with regioselectivity and stereoselectivity.[6] |
| Sonogashira | Terminal alkyne | Aryl/vinyl halides, triflates | Direct coupling of alkynes, useful for the synthesis of aryl alkynes which can be precursors to biaryls. | Requires a co-catalyst (typically copper). |
| Buchwald-Hartwig | Amine or alcohol | Aryl/vinyl halides, triflates | A premier method for C-N and C-O bond formation, leading to aryl amines and ethers.[12][13][14] | Primarily for C-N and C-O bond formation, not direct C-C coupling for biaryls. |
The Critical Role of Ligands and Bases
The success of a palladium-catalyzed cross-coupling reaction is often dictated by the choice of ligands and bases.
Ligands: Phosphine-based ligands are most commonly employed to stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity.[6][15] The electronic and steric properties of the ligand can significantly influence the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), have proven to be particularly effective in promoting the coupling of challenging substrates, including sterically hindered aryl chlorides.[6][16][17]
Bases: The role of the base is multifaceted and crucial for the efficiency of many cross-coupling reactions. In Suzuki-Miyaura couplings, the base is essential for the formation of a more nucleophilic "ate" complex from the boronic acid, which facilitates transmetalation.[4][6][7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can impact the reaction rate, yield, and functional group tolerance.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, oven-dried round-bottom flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[18]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion.
-
Palladium Pre-catalyst: Pd(OAc)₂ is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine is a standard, readily available ligand suitable for many Suzuki couplings. For more challenging substrates, more advanced ligands may be necessary.[6]
-
Base and Solvent System: The biphasic toluene/water system with a carbonate base is a robust and widely used combination for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[18]
Protocol 2: General Procedure for Stille Coupling
This protocol describes a general procedure for the coupling of an aryl iodide with an organostannane.
Materials:
-
Aryl iodide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask equipped with a magnetic stir bar and septum
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous DMF via syringe.
-
Add the organostannane dropwise to the stirred solution.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[9]
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used air-stable Pd(0) pre-catalyst.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is effective in dissolving the reactants and promoting the reaction.
-
Workup: The KF wash is crucial for precipitating the tin byproducts as insoluble fluorides, simplifying purification.[9]
Figure 2: General Experimental Workflow.
Troubleshooting Common Issues
Even with well-established protocols, challenges can arise. Here are some common issues and potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, impure reagents, insufficient heating, poor mixing.[6][19] | Use a fresh batch of catalyst and ligand. Purify starting materials. Increase reaction temperature. Ensure vigorous stirring.[19] |
| Homocoupling of Organometallic Reagent | Presence of oxygen, high temperature.[5][6] | Thoroughly degas the reaction mixture. Lower the reaction temperature.[6] |
| Protodeborylation (Suzuki) | Instability of the boronic acid. | Use a more stable boronic ester (e.g., pinacol ester).[5] |
| Difficulty Removing Tin Byproducts (Stille) | Incomplete precipitation during workup. | Repeat the KF wash or try alternative methods for tin removal.[9][10] |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of unsymmetrical biaryls, providing chemists with a powerful and versatile toolkit. A thorough understanding of the underlying mechanisms, the roles of various reaction components, and practical experimental techniques is paramount for success. As the field continues to evolve, we can anticipate the development of even more efficient, sustainable, and broadly applicable catalytic systems, further expanding the horizons of organic synthesis.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Name-Reaction.com. Buchwald-Hartwig amination. Available at: [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
YouTube. Stille Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
IONiC / VIPEr. Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]
- Cross-Coupling Reactions Guide. (Please note: A direct, stable URL was not available in the search results. This reference is based on the content of a guide with this title.)
-
Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available at: [Link]
-
Chemistry LibreTexts. Stille Coupling. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. Available at: [Link]
-
ResearchGate. Palladium catalyzed asymmetric Suzuki–Miyaura coupling reactions to axially chiral biaryl compounds: Chiral ligands and recent advances. Available at: [Link]
-
Organic Synthesis. Heck Coupling. Available at: [Link]
-
Organic Synthesis. Stille Coupling. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]
-
PMC. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]
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- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Precision Monitoring of Suzuki-Miyaura Cross-Coupling: A TLC Protocol for Biphenyl Synthesis
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, particularly for synthesizing biaryl scaffolds found in drugs like Valsartan and Boscalid. While the reaction is robust, monitoring its progress requires precision. In the synthesis of Biphenyl from Phenyl Iodide and Phenylboronic Acid, the similar non-polar nature of the starting halide and the product presents a unique chromatographic challenge.
This guide details a high-fidelity Thin-Layer Chromatography (TLC) protocol designed to resolve these species, identify common side products (homocoupling), and determine the precise quenching point to maximize yield.
The Reaction Scope
Reaction: Phenyl Iodide + Phenylboronic Acid
-
Disappearance of Limiting Reagent: Usually Phenyl Iodide.
-
Appearance of Product: Biphenyl.[1]
-
Detection of Impurities: Boronic acid homocoupling (1,1'-Biphenyl formation from two boronic acid molecules) or protodeboronation.
Mechanistic Insight & Detection Strategy
Understanding the molecular behavior of the analytes on Silica Gel 60 (
-
Phenyl Iodide (Ph-I): Highly lipophilic, lacks hydrogen bond donors/acceptors. Travels near the solvent front in non-polar eluents.
-
Phenylboronic Acid (Ph-B(OH)
): Polar due to hydroxyl groups; capable of hydrogen bonding with the silica stationary phase. Often streaks or remains at the baseline without polar modifiers. -
Biphenyl (Ph-Ph): Non-polar, extended
-conjugation. Fluoresces strongly under UV due to significant UV absorption cross-section.
Workflow Visualization
The following diagram outlines the critical "Mini-Workup" required before spotting. Direct spotting of Suzuki reaction mixtures often leads to catalytic poisoning of the silica plate and erroneous
Figure 1: The "Mini-Workup" sampling workflow ensures salt removal, preventing streak artifacts on the TLC plate.
Experimental Protocol
Materials
-
Stationary Phase: Silica Gel 60
on Aluminum or Glass backing. -
Mobile Phase: Hexane (HPLC Grade) and Ethyl Acetate (EtOAc).[2][3][4]
-
Reference Standards: Pure Phenyl Iodide, Pure Phenylboronic Acid, Pure Biphenyl (if available).
Mobile Phase Optimization
Biphenyl and Phenyl Iodide are both non-polar. A standard 20% EtOAc (8:2) system is often too polar , causing both to co-elute at the solvent front (
Recommended Gradient:
-
Initial Check: 100% Hexane.
-
High-Resolution: Hexane:EtOAc (95:5 or 9:1).
-
Why? The slight addition of EtOAc reduces tailing of the boronic acid while keeping the non-polar product in the optimal
range (0.3 – 0.6).
-
The "Three-Spot" Co-spotting Technique
Never rely on side-by-side comparison alone. Slight irregularities in the silica can shift
Lane Configuration:
-
Lane 1 (SM): Starting Material (Phenyl Iodide).
-
Lane 2 (Co-spot): Reaction Mixture + Starting Material (Overlaid).
-
Lane 3 (RXN): Reaction Mixture (Organic layer from mini-workup).
Step-by-Step Procedure
-
Sampling: Take a 10-20 µL aliquot from the reaction vessel.
-
Mini-Workup: Dispense into a small vial containing 0.5 mL EtOAc and 0.5 mL dilute HCl (or water). Shake well. Allow layers to separate.[4][5][6] This neutralizes the base and removes Pd catalysts that cause dark spots.
-
Spotting: Capillary spot the top organic layer onto the plate (Lanes 2 and 3). Spot pure Ph-I standard in Lanes 1 and 2.
-
Elution: Develop in a saturated chamber using Hexane:EtOAc (95:5).
-
Visualization: Dry the plate. View under UV lamp (254 nm).[5]
Data Interpretation & Troubleshooting
Value Reference Table (Hexane:EtOAc 95:5)
| Compound | Approx | Appearance (UV 254) | Notes |
| Phenyl Iodide | 0.65 - 0.75 | Dark Spot (Quenching) | Moves fast; often higher than product. |
| Biphenyl (Product) | 0.55 - 0.65 | Intense Dark Spot | Can fluoresce blueish under 365nm. |
| Phenylboronic Acid | 0.05 - 0.15 | Faint / Streaking | Stays near baseline; often invisible in low polarity without stain. |
| Homocoupling | 0.55 - 0.65 | Dark Spot | Critical Impurity. Often co-elutes with product. |
Differentiating Product from Homocoupling
A common failure mode in Suzuki coupling is the homocoupling of the boronic acid (Ph-B(OH)
However, if synthesizing asymmetric biaryls (e.g., Ph-Ph-R), homocoupling (Ph-Ph) appears as a distinct impurity.
Visualizing the Separation Logic:
Figure 2: Idealized separation. Note that Biphenyl (Product) is slightly more polar/retained than Phenyl Iodide due to increased pi-pi interaction with silica, though they are very close.
Advanced Visualization (Stains)
While UV is sufficient for the aromatic rings, confirming the consumption of Boronic Acid requires specific stains if UV is ambiguous.
-
Curcumin Stain: Specific for Boron.[7] Turns red/orange upon heating if boronic acid is present [1].
-
KMnO
: General oxidizer. Boronic acids will stain yellow/brown on a purple background. -
Alizarin: Forms a fluorescent complex with boronic acids [2].[6]
References
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Source: Royal Society of Chemistry (Analytical Methods) URL:[Link]
-
Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Source: ResearchGate / Synlett URL:[Link]
-
Suzuki Coupling - Mechanism and Conditions. Source: Organic-Chemistry.org URL:[Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. rsc.org [rsc.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Strategic Derivatization of 4'-Methoxy-2-methyl-biphenyl for Biological Assays
[1]
Abstract
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous therapeutics (e.g., angiotensin II receptor antagonists, fungicides). 4'-Methoxy-2-methyl-biphenyl represents a classic lipophilic pharmacophore.[1] However, its lack of polar functional groups limits its direct utility in biological assays that require solubility or detection handles. This Application Note details the strategic derivatization of this scaffold to enable two critical workflows: (1) Synthesis of O-desmethyl metabolite standards for DMPK validation, and (2) Creation of fluorescent probes for cellular localization studies.
Strategic Analysis of the Scaffold
The this compound molecule presents two distinct chemical "handles" for derivatization without destroying the aromatic core. Selecting the correct pathway is critical for the intended biological readout.
| Target Site | Chemical Transformation | Biological Application |
| 4'-Methoxy Group | O-Demethylation (BBr₃) | Generates a phenol (4'-OH).[1] Essential for creating metabolite standards (CYP450 studies) or as a nucleophilic anchor for bioconjugation. |
| 2-Methyl Group | Benzylic Bromination (NBS) | Generates a benzylic bromide.[1] Useful for C-C or C-N bond formation to extend the scaffold (SAR expansion). |
Recommendation: For biological assay development, Path A (O-Demethylation) is preferred.[1] It reveals a phenolic hydroxyl group that mimics Phase I metabolism and provides a versatile site for linker attachment.[1]
Derivatization Pathway Diagram[1]
Figure 1: Strategic workflow for converting the inert methoxy-biphenyl into bioactive tools. Path A generates the primary anchor (phenol).
Protocol A: Regioselective O-Demethylation
Objective: Synthesize 4'-hydroxy-2-methyl-biphenyl. Rationale: The methoxy group is chemically robust. Boron tribromide (BBr₃) is selected over HBr/Acetic acid because it operates at lower temperatures, preserving the sensitive biphenyl twist angle and preventing methyl migration [1, 2].
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM).[2]
-
Solvent: Anhydrous DCM (dried over molecular sieves).[1]
-
Quench: Methanol (MeOH) and Saturated NaHCO₃.[1]
Step-by-Step Methodology
-
Setup (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask. Purge with Nitrogen (N₂) or Argon.[1] Add the substrate and dissolve in anhydrous DCM (0.1 M concentration).
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C).
-
Critical: Low temperature prevents bromination of the aromatic ring, a common side reaction with BBr₃ at high temps [3].
-
-
Addition: Add BBr₃ (1.5 eq) dropwise via syringe over 15 minutes.
-
Observation: The solution may turn yellow/brown due to the formation of the borate complex.
-
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will be more polar (lower R_f) than the starting material.
-
Quenching (Exothermic!): Cool the flask to 0°C (ice bath). Slowly add MeOH (2 mL) to destroy excess BBr₃.[1] Evolution of HBr gas will occur.[1][3]
-
Workup: Dilute with DCM. Wash with sat.[1][2] NaHCO₃ (2x) and Brine (1x).[1] Dry organic layer over Na₂SO₄.[1][2]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Validation Criteria:
-
¹H NMR (CDCl₃): Disappearance of the methoxy singlet (~3.8 ppm). Appearance of a broad singlet (~5.0 ppm, D₂O exchangeable) for the -OH.
-
MS (ESI-): Mass shift of -14 Da (Loss of CH₃, gain of H).[1]
Protocol B: Synthesis of a Fluorescent Probe
Objective: Conjugate the 4'-hydroxy derivative to a fluorophore for cellular imaging.[1] Rationale: Direct attachment of a fluorophore allows the researcher to track the subcellular localization of the biphenyl scaffold. We use Dansyl Chloride because it forms a stable sulfonate ester and provides environmental sensitivity (fluorescence intensity increases in lipophilic environments like cell membranes) [4].[1]
Materials
-
Substrate: 4'-Hydroxy-2-methyl-biphenyl (Product from Protocol A).[1]
-
Reagent: Dansyl Chloride (1.1 eq).[1]
-
Base: Triethylamine (TEA) (1.5 eq).[1]
-
Solvent: Anhydrous DCM.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 4'-hydroxy-2-methyl-biphenyl in anhydrous DCM (0.1 M).
-
Activation: Add TEA and stir for 10 minutes at RT to deprotonate the phenol.
-
Conjugation: Add Dansyl Chloride (solid) in one portion.
-
Incubation: Stir at RT for 4–6 hours in the dark (wrap flask in foil).
-
Workup: Wash with 1M HCl (to remove excess amine), then water.[1] Dry over MgSO₄.[1][4]
-
Purification: Isolate via preparative TLC or column chromatography.
Biological Assay: Microsomal Stability Validation
Context: Biphenyls are classic substrates for Cytochrome P450 (CYP) enzymes.[1] The 4'-methoxy group is a primary site for O-demethylation by CYP2D6 and CYP2C19 [5].[1] Application: Use the synthesized 4'-hydroxy-2-methyl-biphenyl as the analytical reference standard (positive control) to quantify the metabolic clearance of the parent compound.[1]
Assay Workflow Diagram
Figure 2: Workflow for using the synthesized derivative to validate metabolic stability data.
Experimental Parameters
| Parameter | Condition |
| Microsome Conc. | 0.5 mg protein/mL (Human or Rat Liver Microsomes) |
| Substrate Conc. | 1 µM (Parent: this compound) |
| Cofactor | NADPH Regenerating System (1 mM) |
| Timepoints | 0, 5, 15, 30, 60 minutes |
| Detection | LC-MS/MS (MRM mode) |
Data Interpretation:
-
High Clearance: Rapid disappearance of Parent + Rapid appearance of the 4'-OH metabolite (confirmed by retention time match with your synthesized standard).
-
Low Clearance: Parent remains stable; minimal 4'-OH formation.[1]
Troubleshooting & Safety
-
BBr₃ Hazards: BBr₃ reacts violently with water and moisture.[1] Always use a double-tipped needle (cannula) or sure-seal syringe techniques.[1] Quench at 0°C or lower.
-
Incomplete Demethylation: If the reaction stalls, warm to reflux (40°C) for 1 hour. Note that this increases the risk of methyl migration on the biphenyl ring.
-
Fluorescence Quenching: If the Dansyl probe shows low signal in aqueous buffer, it is likely due to the "aggregated induced quenching" (ACQ) common in lipophilic biphenyls. Add 0.1% Tween-20 to the assay buffer to solubilize the probe.
References
-
McOmie, J. F. W., et al. (1968).[4] Demethylation of aryl methyl ethers by boron tribromide.[1][4][5] Tetrahedron, 24(5), 2289–2292.
-
Clayden, J., et al. (2001). Organic Chemistry.[1][3][4][6] Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution. Oxford University Press.[1] (General Reference for BBr3 mechanism).
-
Sousa, M. E., et al. (2018). Synthesis of xanthones: An overview. Molecules, 23(1), 136. (Discusses regioselectivity of demethylation).
-
Haugland, R. P. (2010).[1] The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.[1]
-
Lewis, D. F. V. (2000).[1] On the recognition of mammalian microsomal cytochrome P450 substrates and their characteristics. Biochemical Pharmacology, 60(3), 293–306.
Sources
- 1. 4-Methoxy-4'-methylbiphenyl | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
The Pivotal Role of 2-Cyano-4'-methylbiphenyl in the Synthesis of Angiotensin II Receptor Blockers (Sartans)
Introduction: The Strategic Importance of the Biphenyl Moiety in Antihypertensive Drug Design
The development of angiotensin II receptor blockers (ARBs), commonly known as sartans, represents a significant advancement in the management of hypertension and related cardiovascular diseases.[1] These drugs act by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] A key structural feature of many sartan drugs is a biphenyl scaffold, which correctly orients the necessary acidic and lipophilic groups for effective receptor binding. Within the synthetic landscape of these life-saving medications, 2-cyano-4'-methylbiphenyl (OTBN) and its derivatives have emerged as indispensable cornerstone intermediates.[2][3][4][5] This technical guide provides an in-depth exploration of the role of OTBN in the synthesis of prominent sartan drugs, detailing the underlying chemical principles, providing exemplary protocols, and offering insights into the causality of experimental choices.
The Biphenyl Core: A Gateway to Potent AT1 Receptor Antagonism
The rationale for the extensive use of 2-cyano-4'-methylbiphenyl and its functionalized analogues, such as 4'-bromomethyl-2-cyanobiphenyl, in sartan synthesis is twofold:
-
Provision of the Biphenyl Backbone: This rigid yet conformationally adaptable scaffold serves as the foundation for the entire molecule, ensuring the precise spatial arrangement of pharmacophoric elements required for high-affinity binding to the AT1 receptor.
-
Precursor to the Tetrazole Ring: The cyano group at the 2-position of the biphenyl ring is a convenient precursor to the tetrazole ring. This acidic heterocycle is a critical component of most sartan drugs, acting as a bioisostere for a carboxylic acid and playing a crucial role in receptor interaction.[6]
The general synthetic strategy involves the coupling of the biphenyl moiety with a drug-specific heterocyclic core, followed by the conversion of the nitrile to the tetrazole.
General Synthetic Workflow: From OTBN to Sartan
The synthesis of a sartan drug using a 2-cyano-4'-methylbiphenyl derivative typically follows a convergent approach. The core steps are outlined below:
Caption: Generalized workflow for sartan synthesis.
Application in Telmisartan Synthesis
Telmisartan, an effective antihypertensive agent, features a complex bis-benzimidazole structure.[7] The synthesis of telmisartan provides an excellent case study for the application of biphenyl intermediates. While some routes build the biphenyl moiety at a later stage, many efficient syntheses utilize a pre-formed biphenyl precursor.
Synthetic Protocol for a Key Telmisartan Intermediate
This protocol outlines the N-alkylation of the bis-benzimidazole core with a derivative of 2-cyano-4'-methylbiphenyl.
Step 1: Preparation of the Bis-Benzimidazole Core (Compound A)
The synthesis of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (Compound A) is typically achieved through a multi-step sequence starting from simpler aromatic amines and acids, as detailed in various literature procedures.[8]
Step 2: N-Alkylation with Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (Compound B)
The condensation of the bis-benzimidazole core with the biphenyl moiety is a crucial step.[7]
| Reagent/Parameter | Condition | Rationale |
| Reactants | Compound A, Compound B | Introduction of the biphenyl scaffold. |
| Base | Potassium Hydroxide (KOH) | Deprotonation of the benzimidazole nitrogen to facilitate nucleophilic attack. |
| Solvent | Ethylene Glycol | High-boiling solvent suitable for elevated reaction temperatures. |
| Temperature | 150-155°C | To overcome the activation energy of the reaction. |
| Reaction Time | 15-18 hours | To ensure complete reaction. |
Detailed Protocol:
-
To a solution of potassium hydroxide (80g) in ethylene glycol (500ml), add 2-cyano-4′-[2-n-propyl-4-methyl-6-(1-methyl benzimidazol-2-yl) benzimidazol-1-ylmethyl] biphenyl (100g) at room temperature.[9]
-
Stir the reaction mixture and raise the temperature to 150-155°C.[9]
-
Maintain the mixture at this temperature for 15 to 18 hours, monitoring the reaction progress by HPLC.[9]
-
After completion, cool the reaction to 30-35°C and dilute with methanol (800 ml).[9]
-
Precipitate the product by adding acetic acid at 25-30°C and further dilute with water.[9]
-
Filter the solid, wash with water, and dry to obtain the crude product.
Step 3: Hydrolysis to Telmisartan
The final step involves the hydrolysis of the ester or nitrile group to the carboxylic acid, yielding telmisartan.
Caption: Key steps in Telmisartan synthesis.
Broader Applicability in the Synthesis of Other Sartans
The utility of 2-cyano-4'-methylbiphenyl and its derivatives extends to the synthesis of a wide range of sartan drugs, including:
-
Losartan: The first-in-class sartan, where the biphenyl tetrazole moiety is coupled to an imidazole ring.
-
Valsartan: An effective ARB where the biphenylmethyl group is attached to a valine derivative.
-
Irbesartan: Characterized by a spiro-cyclopentane group on the imidazole ring, which is also linked to the biphenyl tetrazole structure.[1]
In each of these syntheses, the core principle remains the same: the use of a functionalized 2-cyano-4'-methylbiphenyl to introduce the essential biphenyl tetrazole pharmacophore.
Conclusion: An Indispensable Building Block in Modern Antihypertensive Therapy
2-Cyano-4'-methylbiphenyl and its derivatives are not merely passive intermediates but are strategically vital building blocks that have enabled the efficient and large-scale synthesis of the sartan class of antihypertensive drugs. Their bifunctional nature, providing both the structural backbone and a precursor to the key acidic moiety, underscores their importance in medicinal and process chemistry. A thorough understanding of the reaction pathways and protocols involving these intermediates is fundamental for researchers and professionals dedicated to the development and manufacturing of cardiovascular therapeutics. The ongoing optimization of synthetic routes involving these biphenyl compounds continues to be a key focus, aiming for improved yields, enhanced purity, and more sustainable chemical processes.
References
- Google Patents. (n.d.). Method for synthesizing high-purity sartan side chain TTBB.
- Patsnap. (n.d.). Preparation method for 2-cyano-4'-methylbiphenyl.
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl) phenol compounds. Retrieved from [Link]
-
SciSpace. (2015). A flow-based synthesis of telmisartan. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing telmisartan.
- Google Patents. (n.d.). Method for preparing 4-methyl-biphenyl derivatives.
-
ResearchGate. (2020). Original approach for the synthesis of telmisartan. Retrieved from [Link]
-
Scholars Research Library. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Retrieved from [Link]
-
New Drug Approvals. (2015). TELMISARTAN PART 2/3. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of sartan type antihypertensive medicine intermediate 2-cyano-4'-methyl biphenyl.
-
RJPBCS. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (2007). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Retrieved from [Link]
-
Beilstein Journals. (2011). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]
-
SciSpace. (n.d.). A Review on Synthesis of Antihypertensive Sartan Drugs. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Preparation method for 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 3. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 4. CN102942503A - Preparation method of sartan type antihypertensive medicine intermediate 2-cyano-4'-methyl biphenyl - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US7943781B2 - Process for preparing telmisartan - Google Patents [patents.google.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Crystallization techniques for purifying 4'-Methoxy-2-methyl-biphenyl
Application Note: Advanced Crystallization & Purification Protocols for 4'-Methoxy-2-methyl-biphenyl
Executive Summary
This compound (CAS 92495-54-0) is a critical biaryl intermediate widely employed in the synthesis of liquid crystals and functionalized pharmaceutical scaffolds.[1] While Suzuki-Miyaura coupling provides a robust synthetic route, the isolation of this compound is frequently complicated by its low melting point (~51–52 °C) and tendency to supercool or "oil out" rather than crystallize.
This Application Note provides a definitive guide to purifying this compound, moving beyond standard chromatography to scalable crystallization techniques. We focus on thermodynamic control to suppress oiling and ensure high-purity isolation (>99.5%) suitable for downstream catalytic or electronic applications.
Physicochemical Profile & Solubility Logic
Understanding the solute-solvent interaction is paramount for this lipophilic ether.
| Property | Value | Implication for Crystallization |
| Physical State | Low-melting solid / Colorless oil | Requires sub-ambient cooling (0°C to -20°C) for high yield. |
| Melting Point | 51.3 – 52.2 °C [1] | High risk of oiling out if cooling is too rapid. |
| Boiling Point | 140–141.5 °C (13 Torr) [2] | Vacuum distillation is a viable pre-purification step. |
| LogP | ~4.0 (Predicted) | Highly lipophilic; insoluble in water. |
| Major Impurities | Pd catalysts, Boronic acid, Homocouples | Requires a solvent that solubilizes non-polar byproducts but rejects polar salts. |
Solvent Selection Strategy:
-
Primary Solvent (Hydrocarbons): Hexane or Pentane. The molecule is moderately soluble at RT but significantly less soluble at -20°C. Excellent for rejecting polar boronic acid residues.
-
Anti-Solvent System (Alcohol/Water): Methanol/Water or Ethanol/Water. The biphenyl is soluble in warm alcohol; water acts as a strong anti-solvent to force precipitation.
Pre-Purification: The "Distill-First" Rule
Field Insight: Because this compound has a melting point near ambient temperature, crude reaction mixtures often contain oligomers that inhibit crystal nucleation. It is highly recommended to perform a rough vacuum distillation (Kugelrohr or short-path, ~125-130°C @ 0.1 mmHg [3]) prior to crystallization. This removes heavy tars that act as "crystal poisons."
Protocol A: Low-Temperature Crystallization from Hexanes
Best for: Removal of polar impurities and maximizing recovery from larger batches.
Materials:
-
Crude this compound (distilled oil preferred)
-
HPLC-grade Hexane (or n-Heptane for higher flash point safety)
-
Dry Ice/Acetone bath or Cryo-chiller
Step-by-Step Methodology:
-
Dissolution: Place the crude oil in a round-bottom flask. Add Hexane (approx. 2-3 mL per gram of substrate).
-
Note: If the solid does not dissolve at room temperature (25°C), warm gently to 35°C. Do not exceed 40°C to prevent solvent loss and degradation.
-
-
Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble Pd-black or inorganic salts.
-
Nucleation Control: Allow the filtrate to cool slowly to room temperature.
-
Critical Step: If the solution remains clear, add a seed crystal. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
-
Deep Cooling: Transfer the flask to a freezer or cryo-bath at -20°C . Let it stand undisturbed for 12–24 hours.
-
Harvesting: Rapidly filter the cold suspension through a chilled Buchner funnel. Wash the filter cake with extremely cold (-78°C) Hexane (minimal volume).
-
Drying: Vacuum dry at room temperature (25°C). Caution: Do not use a heated oven, as the product will melt.
Protocol B: Anti-Solvent Crystallization (Ethanol/Water)
Best for: Removal of non-polar homocoupled byproducts (e.g., 2,2'-dimethylbiphenyl).
Step-by-Step Methodology:
-
Solvation: Dissolve the crude material in absolute Ethanol (3 mL/g) at 40°C. Ensure complete dissolution.
-
Anti-Solvent Addition: While stirring at 300 RPM, add Deionized Water dropwise.
-
Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Re-solvation: Add a few drops of Ethanol to just clear the turbidity.
-
Controlled Cooling: Ramp the temperature down from 40°C to 10°C at a rate of 5°C/hour.
-
Why? Slow cooling prevents the formation of an emulsion (oiling out).
-
-
Final Crystallization: Once at 10°C, hold for 2 hours. If oil droplets form instead of crystals, reheat to 40°C and add more Ethanol (dilution favors crystallization over oiling).
-
Isolation: Filter and wash with a cold 50:50 Ethanol/Water mixture.
Process Visualization
Figure 1: Purification Decision Matrix
Caption: Workflow prioritizing distillation to remove oligomers before selecting a crystallization route based on physical state.
Troubleshooting: Addressing "Oiling Out"
The most common failure mode for this molecule is phase separation into a liquid oil rather than a solid crystal.
| Symptom | Root Cause | Corrective Action |
| Milky Emulsion | Cooling too fast; Metastable zone width exceeded. | Re-heat to clear solution. Cool at 1°C/min. Add seed crystals at 30°C. |
| Sticky Gum | Residual solvent or high impurity load. | Perform vacuum distillation first. Use Protocol A (Hexane) which is more forgiving of gums. |
| Low Yield | Product too soluble in mother liquor. | Lower the final temperature to -20°C or -40°C. |
References
-
Organic Syntheses. (1995). Synthesis of 4-Methoxy-2'-methylbiphenyl via Suzuki Coupling. Org. Syn. Coll. Vol. 9. Retrieved from [Link]
-
PubChem. (2025).[6] 4'-Methoxy-2-methylbiphenyl Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. This compound | 92495-54-0 [chemicalbook.com]
- 2. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 3. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4'-Methoxy-2-methyl-biphenyl Synthesis
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction, with a specific focus on the synthesis of 4'-Methoxy-2-methyl-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this critical cross-coupling reaction. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science.[1] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, stands out for its versatility and functional group tolerance.[2][3][4] However, challenges can arise, particularly with sterically hindered substrates like those involved in the synthesis of this compound.
Troubleshooting Guide & FAQs
Section 1: Reaction Setup and Reagent Quality
Question 1: I'm not seeing any product formation. What are the most critical initial checks I should perform?
Answer: When a Suzuki coupling fails to initiate, the root cause often lies in the fundamental setup and quality of reagents. Here’s a checklist of primary troubleshooting steps:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[5] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen. A common method is to subject the sealed reaction vessel to several cycles of vacuum and backfilling with the inert gas.[5]
-
Solvent Purity: Solvents, especially ethers like THF and dioxane, can form peroxides upon storage, which will deactivate the catalyst.[5] Use freshly distilled or commercially available anhydrous solvents. While the Suzuki reaction can tolerate some water, and indeed often benefits from it, peroxide contamination is detrimental.[4][5]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially if impure or stored improperly.[4][6] It's advisable to use fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates.[4][6]
-
Aryl Halide: Ensure the purity of your 2-bromo-toluene or other aryl halide.
-
Base: The base is crucial for activating the boronic acid.[7] Use a high-quality, finely powdered base. The presence of water is often necessary to dissolve inorganic bases like K₂CO₃ or K₃PO₄ and facilitate the reaction.[4][5]
-
-
Catalyst Activity: If you suspect your palladium source is old or has been improperly handled, it may be deactivated. Test it with a known, reliable Suzuki coupling reaction to confirm its activity.
Question 2: My reaction is sluggish and gives low yields. Could the choice of aryl halide be the problem?
Answer: Absolutely. The reactivity of the aryl halide is a critical factor, with the rate of oxidative addition—often the rate-determining step—decreasing in the order: I > OTf > Br > Cl.[8] For the synthesis of this compound from 4-methoxyphenylboronic acid, using 2-iodotoluene would likely result in a faster reaction compared to 2-bromotoluene, which in turn is more reactive than 2-chlorotoluene.
The electronic properties of the aryl halide also play a significant role. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step, while electron-donating groups, such as the methyl group in 2-bromotoluene, can make this step more challenging.[9]
Section 2: Optimizing Reaction Parameters
Question 3: How do I choose the right palladium catalyst and ligand for a sterically hindered coupling like this compound?
Answer: The steric hindrance from the ortho-methyl group in 2-bromotoluene and potentially from the ortho-position of the boronic acid partner makes ligand selection paramount. For such challenging couplings, bulky and electron-rich phosphine ligands are generally required to promote both the oxidative addition and the subsequent reductive elimination steps.[10][11]
| Ligand Type | Examples | Key Characteristics & Use Cases |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly effective for sterically hindered and electron-rich substrates.[10][11] They promote fast oxidative addition and are the go-to choice for challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors that form stable palladium complexes, often effective for hindered couplings.[12] |
| Triphenylphosphine (PPh₃) | PPh₃ | A standard, less expensive ligand, but often less effective for sterically demanding or unreactive substrates.[13] |
For the synthesis of this compound, starting with a Buchwald-type ligand such as SPhos is highly recommended. These ligands have demonstrated exceptional activity for preparing extremely hindered biaryls.[10]
Question 4: What is the role of the base, and how do I select the optimal one?
Answer: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[7] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Toluene, Dioxane, THF (often with water) | A very common and effective base for a wide range of Suzuki couplings, including those with hindered substrates. |
| K₂CO₃ / Na₂CO₃ | Moderate | Ethanol/water, Toluene, DMF | A milder and often effective base.[14][15] The use of an aqueous solution is common.[5] |
| Cs₂CO₃ | Strong | Toluene, Dioxane | Often used for difficult couplings where other bases fail. |
| KF | Weak | Toluene, THF | Useful for substrates with base-labile functional groups.[7] |
For the synthesis of this compound, a strong inorganic base like K₃PO₄ or Cs₂CO₃ is a good starting point due to the challenging nature of the coupling.
Question 5: How does the solvent system affect the reaction outcome?
Answer: The solvent system must be chosen to ensure sufficient solubility of the reactants and intermediates. A mixture of an organic solvent and water is frequently employed.[4] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[4][5]
Commonly used solvent systems include:
-
Toluene/water
-
Dioxane/water
-
THF/water
-
Ethanol/water[14]
The ratio of organic solvent to water can be optimized, with typical ratios ranging from 2:1 to 10:1.[4] For particularly difficult couplings, polar aprotic solvents like DMF or DMAc might be beneficial, but care should be taken as they can be difficult to remove and may lead to side reactions at high temperatures.
Section 3: Side Reactions and Impurities
Question 6: I'm observing a significant amount of a homocoupled product from my boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling of the boronic acid to form a symmetrical biaryl (in this case, 4,4'-dimethoxybiphenyl) is a common side reaction. It is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
Strategies to minimize homocoupling include:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can lead to more homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Ligand Choice: Certain ligands can suppress homocoupling more effectively than others.
Question 7: What leads to the formation of palladium black, and is it always a sign of reaction failure?
Answer: The formation of palladium black (finely divided palladium metal) indicates that the Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive. This can be caused by:
-
Insufficient Ligand: The ligand is crucial for stabilizing the palladium catalyst in the solution. If the ligand-to-palladium ratio is too low, or if the ligand degrades, the catalyst can precipitate.
-
High Temperatures: Excessive heat can lead to catalyst decomposition.
-
Impurities: As mentioned, oxygen and peroxides can lead to catalyst deactivation.
While the appearance of some black precipitate is not uncommon, especially in prolonged reactions, rapid and extensive formation of palladium black early in the reaction is a strong indicator of a problem.[5][9] If this occurs, consider adding more ligand or troubleshooting the purity of your reagents and the inertness of your reaction setup.
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol provides a general starting point for the synthesis.
-
To a reaction vessel equipped with a magnetic stir bar, add 2-bromotoluene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for Sterically Hindered Coupling
This protocol is tailored for challenging, sterically hindered substrates.
-
To a Schlenk flask equipped with a magnetic stir bar, add 2-bromotoluene (1.0 mmol), 4-methoxyphenylboronic acid pinacol ester (1.1 mmol), and finely ground potassium phosphate (2.0 mmol).
-
Add a pre-catalyst such as SPhos-Pd-G2 (0.02 mmol, 2 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed dioxane (6 mL) and degassed water (0.6 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Follow the workup and purification procedure outlined in the standard protocol.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[4][8]
Troubleshooting Flowchart
Caption: A flowchart to guide troubleshooting of the Suzuki coupling reaction.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
- Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
YouTube. Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Retrieved from [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Retrieved from [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
Journal of the American Chemical Society. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Retrieved from [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Harvard University. The Suzuki Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]
-
Queen Mary University of London. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Journal of Chemical Education. Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Retrieved from [Link]
-
Reddit. What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Palladium Catalyst Removal from 4'-Methoxy-2-methyl-biphenyl Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of residual palladium catalysts from the synthesis of 4'-Methoxy-2-methyl-biphenyl. The presence of palladium in active pharmaceutical ingredients (APIs) is strictly regulated, making its effective removal a critical step in the purification process.[1] This document offers a structured, question-and-answer-based approach to address common challenges and provide practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium from my this compound synthesis so critical?
Residual palladium in the final API is a significant concern for several reasons. Firstly, regulatory bodies like the European Agency for the Evaluation of Medicinal Products (EMEA) have stringent limits on the amount of platinum group metals (including palladium) in pharmaceutical products, often less than 5 ppm.[2][3] Secondly, palladium can interfere with downstream reactions and biological assays, potentially leading to inaccurate results.[4] Finally, from a process chemistry perspective, residual palladium can affect the stability and degradation profile of the final compound.
Q2: I've performed a Suzuki-Miyaura coupling to synthesize this compound. What are the most common forms of residual palladium I should expect?
Following a Suzuki-Miyaura coupling, residual palladium can exist in several forms within your reaction mixture.[5] These can include:
-
Homogeneous Palladium Species: Soluble Pd(0) and Pd(II) complexes with ligands (e.g., phosphines) used in the reaction.
-
Heterogeneous Palladium Species: Insoluble palladium black, which can form from the decomposition of the catalyst.
-
Colloidal Palladium: Nanoparticles of palladium that can be difficult to remove by simple filtration.[6]
The specific form of the residual palladium will depend on the reaction conditions, including the catalyst, ligands, base, and solvent system used.[5]
Q3: My initial attempts at removing palladium by simple filtration were unsuccessful. What should I try next?
Simple filtration is often insufficient for removing all forms of residual palladium, especially soluble and colloidal species.[6] A more effective approach involves the use of scavengers, which are materials that selectively bind to the palladium, facilitating its removal. Common next steps include:
-
Adsorption on Activated Carbon: A cost-effective and widely used method for removing palladium.[5][7]
-
Silica-Based Scavengers: Functionalized silica gels with high affinity for palladium.[3]
-
Polymer-Bound Scavengers: Resins functionalized with groups that chelate palladium.[2]
The choice of method will depend on the specific nature of your reaction mixture and the desired level of purity.[5]
Q4: How can I quantify the amount of residual palladium in my product?
Accurate quantification of residual palladium is crucial to ensure compliance with regulatory limits. The most common and reliable methods for this are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace metals in APIs due to its high sensitivity and accuracy.[2]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive technique for metal quantification.
-
X-ray Fluorescence (XRF): A non-destructive method that can be used for solid and liquid samples.[2]
While some rapid screening methods exist, such as fluorescent assays, ICP-MS remains the gold standard for final product validation.[2][8]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during the palladium removal process and provides actionable solutions.
Issue 1: After treatment with activated carbon, my product is still contaminated with palladium.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect type of activated carbon. | Use a high-purity, pharma-grade activated carbon. The pore size and surface chemistry of the carbon are critical for effective palladium adsorption.[7] | Different grades of activated carbon have varying surface areas and functional groups, which directly impact their adsorption capacity for specific metals. |
| Insufficient amount of activated carbon. | Increase the weight percentage of activated carbon relative to your product. A typical starting point is 5-10 wt%, but this may need to be optimized. | A higher loading of the adsorbent provides more active sites for palladium binding, increasing the efficiency of removal. |
| Suboptimal temperature or time. | Increase the temperature and/or the stirring time of the slurry. A study on palladium recovery from activated carbon noted that leaching temperatures around 90°C were effective.[9] Another study showed that agitating a THF solution with activated carbon at 45°C for 18 hours significantly reduced palladium levels.[5] | Adsorption is often a kinetically controlled process. Increased temperature and time can enhance the diffusion of palladium species into the pores of the activated carbon and improve binding. |
| Competition from other species. | Consider a pre-treatment step to remove other impurities that might be competing for adsorption sites on the carbon. | The surface of activated carbon is not perfectly selective. Other molecules in the reaction mixture can occupy binding sites, reducing the efficiency of palladium removal. |
Issue 2: The use of a palladium scavenger is leading to significant product loss.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Non-selective scavenger. | Screen a panel of scavengers to identify one with high selectivity for palladium over your product. Thiol-functionalized silica and polymer-bound trimercaptotriazine (TMT) have shown good selectivity in Suzuki-Miyaura reaction mixtures.[5] | The functional groups on the scavenger determine its binding affinity for different molecules. A scavenger with high selectivity will preferentially bind to palladium, minimizing co-adsorption of the desired product. |
| Excessive amount of scavenger. | Optimize the amount of scavenger used. Use just enough to reduce the palladium to the desired level. | Using a large excess of scavenger can lead to non-specific binding and loss of the product. |
| Product precipitation with the scavenger. | Ensure the scavenger is fully removed by filtration. If the product is co-precipitating, consider changing the solvent system to improve the solubility of your product. | The goal is to have the palladium-scavenger complex precipitate while the product remains in solution. Solvent choice is critical for achieving this differential solubility. |
Issue 3: I am observing a color change in my product after the palladium removal step.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Residual scavenger or scavenger byproducts. | Ensure complete removal of the scavenger by thorough washing of the filtered solid or by using a scavenger that is easily separable (e.g., a resin in a packed bed). | Some scavengers or their degradation products can be colored and may contaminate the final product if not completely removed. |
| Oxidation of the product. | Perform the scavenging and filtration steps under an inert atmosphere (e.g., nitrogen or argon). | The presence of residual palladium, even in trace amounts, can sometimes catalyze the oxidation of the organic product, leading to colored impurities. |
| Incomplete removal of colored palladium species. | If using activated carbon, ensure the filtration step is efficient in removing all fine carbon particles. A pad of Celite can be used to aid filtration.[6] | Finely divided palladium black or palladium adsorbed onto carbon fines can impart a dark color to the product if not fully removed. |
Section 3: Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
This protocol provides a general procedure for removing residual palladium from a solution of this compound.
Materials:
-
Crude this compound solution in an appropriate organic solvent (e.g., Toluene, Ethyl Acetate, THF)
-
Activated Carbon (High-purity, pharma-grade)
-
Celite® (Diatomaceous earth)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the solution of crude this compound.
-
Addition of Activated Carbon: Add 5-10% by weight of activated carbon relative to the estimated weight of the crude product.
-
Stirring: Stir the slurry vigorously at room temperature or elevated temperature (e.g., 40-60 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Prepare a filtration pad by layering a piece of filter paper with a 1-2 cm thick layer of Celite in a Büchner funnel.
-
Product Isolation: Filter the slurry through the Celite pad. Wash the flask and the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Analysis: Collect the filtrate and analyze a sample for residual palladium content using ICP-MS.
Protocol 2: Palladium Removal using a Silica-Based Scavenger
This protocol outlines the use of a functionalized silica scavenger for palladium removal.
Materials:
-
Crude this compound solution
-
Silica-based scavenger (e.g., thiol-functionalized silica gel)
-
Filtration apparatus
-
Inert gas supply
Procedure:
-
Preparation: In a reaction vessel under an inert atmosphere, dissolve the crude this compound in a suitable solvent.
-
Addition of Scavenger: Add the silica-based scavenger (typically 3-5 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature for 1-4 hours.
-
Filtration: Filter off the silica scavenger.
-
Product Isolation: Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washes, and analyze for residual palladium content.
Section 4: Visualizing the Workflow
Decision-Making for Palladium Removal
The following diagram illustrates a typical decision-making workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for palladium removal.
General Palladium Scavenging Workflow
This diagram outlines the general steps involved in a typical palladium scavenging process.
Caption: General experimental workflow for palladium scavenging.
Section 5: Comparative Data
Table 1: Comparison of Common Palladium Removal Techniques
| Technique | Advantages | Disadvantages | Typical Final Pd Level |
| Activated Carbon | Cost-effective, readily available, effective for a range of Pd species.[5][7] | Can require high loadings, potential for product loss, fines can be difficult to filter.[5][10] | < 10 ppm[5] |
| Silica-Based Scavengers | High efficiency and selectivity, fast kinetics, low product loss.[3] | Higher cost compared to activated carbon. | < 5 ppm[3] |
| Polymer-Bound Scavengers | High capacity, easy to handle and remove by filtration.[2] | Can be expensive, may not be compatible with all solvents.[5] | < 10 ppm[11] |
| Crystallization | Can be effective if the palladium species are sufficiently different in solubility from the product. | Often insufficient on its own, can sometimes concentrate the metal in the crystals.[10] | Highly variable |
| Filtration through Celite | Simple, removes insoluble palladium species like palladium black.[6] | Ineffective for soluble or colloidal palladium.[6] | Highly variable |
References
-
A Review of Recovery of Palladium from the Spent Automobile Catalysts. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved February 7, 2026, from [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved February 7, 2026, from [Link]
- Method for recovering palladium from waste palladium/alumina catalyst. (n.d.). Google Patents.
-
How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Removal of Residual Palladium from API. (n.d.). Si-Novation. Retrieved February 7, 2026, from [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development - ACS Publications. Retrieved February 7, 2026, from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development - ACS Publications. Retrieved February 7, 2026, from [Link]
-
Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved February 7, 2026, from [Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Your trick to remove residual palladium. (2025, September 19). Reddit. Retrieved February 7, 2026, from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters. Retrieved February 7, 2026, from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC - NIH. Retrieved February 7, 2026, from [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (n.d.). Chemical Science (RSC Publishing). Retrieved February 7, 2026, from [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]
-
(PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed. Retrieved February 7, 2026, from [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023, April 28). MDPI. Retrieved February 7, 2026, from [Link]
Sources
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- 2. arborassays.com [arborassays.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Biphenyl Synthesis & Homocoupling Prevention
Center of Excellence in Catalysis | Troubleshooting Unit
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Suppression of Homocoupling in Suzuki-Miyaura Cross-Coupling
Introduction: The "Silent Killer" of Yield
Welcome to the technical support hub. If you are here, you are likely observing the formation of symmetrical dimers (A-A or B-B ) instead of your desired biphenyl cross-product (A-B ).
In high-value drug discovery, homocoupling is not just a yield loss; it creates purification nightmares. Symmetrical biaryls often share similar retention times and solubility profiles with the desired cross-product, complicating isolation.
This guide moves beyond basic advice ("degas your solvent") and dissects the causality of homocoupling, providing self-validating protocols to eliminate it.
Module 1: Diagnostic Flowchart
Before adjusting your reaction, you must identify which homocoupling pathway is active. Use this logic tree to diagnose your impurity profile.
Figure 1: Diagnostic logic for identifying the specific mechanistic failure mode based on impurity profiling.
Module 2: The Oxygen Trap (Oxidative Homocoupling)
The Issue: You are seeing dimerization of your boronic acid (Ar¹-B(OH)₂
The Mechanism: This is the most common failure mode. It is driven by the presence of molecular oxygen, which promotes the formation of a peroxo-palladium species. This species reacts with the boronic acid to form a peroxoboronate intermediate, which acts as an oxidant to generate the homocouple.
-
Key Insight: This reaction is often second-order with respect to the boronic acid concentration.
Troubleshooting Q&A
Q: I sparged my solvent with nitrogen for 10 minutes. Why is it still failing? A: Sparging (bubbling gas) is often insufficient for sensitive reactions, especially in viscous solvents like DMF or DMAc. Sparging only removes dissolved gas from the bulk liquid; it does not effectively strip oxygen adsorbed on the glass walls or trapped in the headspace vortex.
-
Corrective Action: Switch to the Freeze-Pump-Thaw method (3 cycles) for complete deoxygenation. If that is not feasible, use a subsurface sparge line with vigorous stirring for at least 30 minutes before adding the catalyst.
Q: The reaction turns black immediately. Is this bad? A: Yes. A rapid color change to black usually indicates the precipitation of Palladium black (Pd⁰ aggregates). While Pd⁰ is the active species, visible precipitation means your ligand is failing to stabilize the catalyst, or the catalyst is decomposing due to oxidative stress.
-
Corrective Action: Add a mild reducing agent.[1] Potassium Formate (HCOOK) acts as a "sacrificial reductant." It reduces transient Pd(II) species back to Pd(0) faster than the homocoupling cycle can occur, without interfering with the main cross-coupling cycle [1].
Protocol: The "Slow-Release" Strategy
Since oxidative homocoupling is second-order (requires two boronic acid molecules), keeping the instantaneous concentration of boronic acid low favors the cross-coupling (first-order) pathway [2].
-
Dissolve the Aryl Halide and Catalyst in the reaction vessel.
-
Dissolve the Boronic Acid in a separate syringe.
-
Add the Boronic Acid solution dropwise via a syringe pump over 1–2 hours at the reaction temperature.
-
Result: The boronic acid is consumed by the catalyst as soon as it enters the flask, never reaching a concentration high enough to dimerize.
-
Module 3: The Catalyst Scramble (Reductive Homocoupling)
The Issue: You are seeing dimerization of your aryl halide (Ar²-X
The Mechanism: This occurs when two oxidative addition complexes (Ar-Pd-X) interact.[2][3] It is often a symptom of stalled transmetalation . If the boronic acid is not entering the cycle fast enough, the Pd(II)-Aryl species accumulates and disproportionates.
Troubleshooting Q&A
Q: I am using Pd(OAc)₂. Could that be the problem? A: Potentially. Pd(OAc)₂ is a Pd(II) precatalyst. It must be reduced to Pd(0) in situ to enter the cycle. If this reduction is slow or incomplete, the intermediate species can facilitate halide scrambling.
-
Corrective Action: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst that reduces rapidly, such as Pd(dppf)Cl₂ .
Q: Does solvent choice affect halide dimerization? A: Yes. Polar solvents stabilize charged intermediates.[4] However, if the solvent is too coordinating (like pure pyridine), it can block the coordination site required for the boronic acid, stalling the cycle and leaving the Ar-Pd-X species vulnerable to dimerization.
Data: Solvent & Base Effects on Selectivity
| Variable | Recommendation | Mechanistic Rationale |
| Base | Cs₂CO₃ or K₃PO₄ | Anhydrous carbonate bases often reduce homocoupling compared to aqueous hydroxides by slowing the release of active boronate species (controlled transmetalation). |
| Solvent | Dioxane/Water (9:1) | A small amount of water is required for the boronic acid activation, but excess water promotes protodeboronation. 9:1 is the "Goldilocks" ratio. |
| Ligand | SPhos or XPhos | Bulky, electron-rich Buchwald ligands facilitate rapid oxidative addition and reductive elimination, minimizing the lifetime of vulnerable intermediates. |
Module 4: Advanced Scenarios & FAQs
Q: My boronic acid is protodeboronating (Ar-B(OH)₂
-
Fix: This happens when the reaction is too basic or too wet. Switch to a milder base (e.g., K₂CO₃ instead of NaOH) and use anhydrous solvents with a specific equivalent of water (e.g., 2-5 equiv) rather than a bulk aqueous co-solvent. Alternatively, use MIDA boronates which release the active acid slowly [3].
Q: Can I use an excess of Boronic Acid to compensate for homocoupling? A: This is a dangerous game. Adding excess (e.g., 2.0 equiv) increases the concentration, which accelerates the second-order homocoupling rate. You often end up with more impurity and a harder purification.
-
Better approach: Use 1.1 equiv and the "Slow-Release" protocol (Module 2).
Summary of Optimized Protocol
For a difficult substrate prone to homocoupling, adopt this High-Fidelity Protocol :
-
Vessel: Use a Schlenk flask or microwave vial.
-
Degassing: Perform 3 cycles of Freeze-Pump-Thaw on the solvent before adding reagents.
-
Catalyst: Use Pd(dppf)Cl₂ (5 mol%) or Pd₂(dba)₃ + SPhos .
-
Additive: Add Potassium Formate (10 mol%) to scavenge Pd(II).
-
Addition: Add the Boronic Acid (1.1 equiv) via syringe pump over 60 minutes.
-
Atmosphere: Maintain a positive pressure of Argon (heavier than air, provides a better blanket than Nitrogen).
References
-
Miller, W. D., et al. (2007).[1] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.
-
Key Finding: Establishes the use of subsurface sparging and potassium formate to suppress oxidative homocoupling.[1]
-
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[5] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[5]
- Key Finding: detailed analysis of the "slow-release" strategy and transmetal
-
Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.
- Key Finding: Using MIDA boronates to artificially lower the concentration of free boronic acid, preventing dimeriz
-
Adamo, C., et al. (2006).[3] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society.
- Key Finding: Elucidates the role of oxygen and base in the formation of the peroxoboronate intermedi
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal conversion rates. Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, but their success hinges on the careful orchestration of multiple interdependent parameters.[1] When a reaction underperforms, a systematic, mechanistically informed approach to troubleshooting is essential.
This resource provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides structured around the core components of a typical cross-coupling reaction. Our goal is to explain not just what to do, but why a particular adjustment can resolve the issue, empowering you to make informed decisions in your experimental design.
Initial Diagnosis: Where Did My Reaction Fail?
Before diving into specific components, it's crucial to diagnose the general state of your reaction. A low conversion of the desired product doesn't always mean the catalyst is inactive; it could point to starting material degradation or the formation of undesired side products.
Caption: Initial troubleshooting workflow for low conversion rates.
Part 1: The Catalyst System - Precatalyst and Ligand
The selection and handling of the palladium source and ligand are the most critical factors in a cross-coupling reaction.[1] Problems here often manifest as a complete lack of reactivity.
Q1: My reaction shows no product and only starting material. How do I confirm my catalyst is active?
A: This is a classic sign of catalyst inactivity. The active catalyst in most cross-coupling reactions is a Pd(0) species, which is generated in situ from a more stable Pd(II) precatalyst.[2][3] Failure to generate this Pd(0) species is a common reason for reaction failure.
Causality & Solution:
-
Inefficient Precatalyst Reduction: Many common precatalysts, like Pd(OAc)₂ or PdCl₂, require reduction to Pd(0) in the reaction mixture. This process can be sluggish or incomplete. Modern, well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed for rapid and quantitative generation of the active Pd(0) species under mild conditions and are often a superior choice.[2][4] If using a simple Pd(II) salt, consider a pre-activation step where the Pd(II) source and ligand are stirred at an elevated temperature, sometimes with the base, before adding the substrates.[2]
-
Catalyst Decomposition (Palladium Black): The active Pd(0) catalyst can be unstable and aggregate into inactive palladium nanoparticles, often observed as a black precipitate ("palladium black").[5] This is particularly common with ligand-free Pd sources like Pd₂(dba)₃.[5] The ligand's role is not only to tune reactivity but also to stabilize the mononuclear Pd(0) catalyst and prevent this aggregation.[6] If you see palladium black, it's a strong indicator of catalyst death.
-
Solution: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). Using a slight excess of ligand can sometimes improve catalyst stability.[2]
-
Q2: I'm using a reliable precatalyst, but the reaction is still sluggish. Could my ligand be the problem?
A: Absolutely. The ligand is not a passive spectator; it profoundly influences the catalyst's electronic and steric properties, directly affecting the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[4][7]
Causality & Solution:
-
Poor Electronic Properties: For electron-rich aryl halides, an electron-rich ligand is often needed to facilitate oxidative addition. Conversely, for electron-poor systems, a less electron-donating ligand might be optimal. The development of sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands) was a major breakthrough for coupling challenging substrates like aryl chlorides.[4]
-
Steric Hindrance: Sterically demanding substrates often require bulky ligands to promote the final reductive elimination step and prevent catalyst inhibition.
-
Ligand Decomposition: Phosphine ligands can be susceptible to oxidation or other degradation pathways. Always handle air-sensitive ligands under an inert atmosphere.
Data-Driven Ligand Selection: There is no universal ligand.[4] Screening a panel of ligands with diverse steric and electronic properties is a vital optimization step.[1][8]
| Ligand Type | Key Feature | Typical Application | Example |
| Triarylphosphines | General purpose, air-stable | Simple Suzuki, Heck reactions | PPh₃ |
| Bulky Alkylphosphines | Strongly electron-donating | Suzuki, Negishi with unreactive halides | P(t-Bu)₃ |
| Dialkylbiarylphosphines | Bulky & electron-rich | Buchwald-Hartwig, Suzuki with aryl chlorides | SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable | Suzuki, Heck, high-temperature reactions | IPr, IMes |
Experimental Protocol: High-Throughput Ligand/Catalyst Screening
This protocol outlines a method for rapidly screening multiple catalyst/ligand combinations in parallel using a 96-well plate format.[8][9]
-
Plate Preparation (Inert Atmosphere): In a glovebox, add a parylene-coated stir bar to each of the 1 mL glass vials in a 96-well plate.[9]
-
Reagent Dispensing:
-
Dispense pre-weighed catalyst/ligand combinations into the designated vials. Alternatively, prepare stock solutions of catalysts and ligands in an appropriate anhydrous solvent (e.g., dioxane, toluene) and dispense them robotically or manually.
-
Prepare stock solutions of your aryl halide, coupling partner, and base in the chosen reaction solvent.
-
-
Reaction Initiation: Add the stock solutions of the substrates and base to each vial.
-
Sealing and Reaction: Seal the 96-well plate with a cap mat. Place the plate on a heating block with stirring capabilities and run the reaction at the desired temperature for a set time (e.g., 12-24 hours).
-
Quenching and Analysis:
-
Allow the plate to cool to room temperature.
-
Add a quench solution (e.g., water or a buffered solution) containing an internal standard (e.g., N,N-dibenzylaniline).[10]
-
Dilute an aliquot from each well into a new analysis plate.
-
Analyze the results by UPLC-MS to determine the relative conversion to the desired product.[10]
-
Part 2: Substrates and Reagents
The purity, stability, and reactivity of your coupling partners and other reagents like the base and solvent are just as important as the catalyst system.
Q3: My reaction produces significant amounts of a side product where my boronic acid has been replaced by a hydrogen. What is happening?
A: You are observing protodeborylation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.[4][5] It is the cleavage of the C–B bond by a proton source, converting the boronic acid back to its corresponding arene.
Causality & Solution:
-
Boronic Acid Instability: Boronic acids are susceptible to decomposition, especially at elevated temperatures or in the presence of water and base.[5]
-
Solution: Use boronic esters (e.g., pinacol esters) which are significantly more stable and less prone to protodeborylation.[5] If you must use a boronic acid, ensure it is pure and dry. Run the reaction at the lowest effective temperature.
-
-
Excess Water/Base: While some water is often beneficial in Suzuki reactions, too much can accelerate protodeborylation.
-
Solution: Use anhydrous solvents and carefully dried reagents. Titrate the amount of water to find an optimal balance. Use the mildest base that effectively promotes the reaction (e.g., K₂CO₃ or K₃PO₄ instead of stronger hydroxides).
-
Q4: My reaction is generating homocoupled products (e.g., biaryl from the aryl halide). How can I prevent this?
A: Homocoupling typically arises from two main pathways: oxidative coupling of the organometallic reagent (e.g., two boronic acids coupling) or reductive coupling of the organohalide.
Causality & Solution:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.[2][5]
-
Solution: This is a critical indicator that your reaction setup is not sufficiently oxygen-free. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[2] A common and effective method is to subject the reaction vessel to three cycles of vacuum followed by backfilling with inert gas.[2]
-
-
Catalyst Issues: In some cases, certain palladium species can promote homocoupling.
Caption: Recommended "Freeze-Pump-Thaw" degassing workflow.
Q5: I'm performing a Buchwald-Hartwig amination and getting low conversion. Is my choice of base or solvent incorrect?
A: The base and solvent are intimately linked in Buchwald-Hartwig aminations, and a mismatch can stall the reaction. The base's role is complex; it not only neutralizes the HX generated but is often involved in the turnover-limiting deprotonation of the palladium-amine complex.[11][12]
Causality & Solution:
-
Base Strength & Solubility: Strong, sterically hindered bases like NaOtBu or LHMDS are commonly used.[13] However, inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective and tolerate more sensitive functional groups.[13] The poor solubility of inorganic bases can be a major issue; the reaction often occurs at the solid-liquid interface.
-
Solvent Polarity: The solvent choice affects reagent solubility and the mechanism. In nonpolar solvents (e.g., toluene), an anionic base is required to deprotonate the neutral palladium-amine complex.[11][12] In polar solvents (e.g., DMF), the halide can dissociate from the palladium center, but the base may then coordinate too strongly, forming a stable off-cycle intermediate and inhibiting catalysis.[11][12]
Part 3: Catalyst Deactivation Pathways
Catalyst deactivation is a process where the active catalyst is converted into an inactive form, leading to a reaction that starts but then stalls.[14] Understanding these pathways is key to designing more robust reaction conditions.
Q6: My reaction starts well but stops before completion. What are the likely causes of catalyst deactivation?
A: This is a common observation and points to the catalyst having a limited lifetime under the reaction conditions. The primary deactivation pathways include the formation of palladium black (as discussed in Q1), ligand degradation, and irreversible formation of off-cycle complexes.[14][15]
Causality & Solution:
-
Reduction to Pd(0) Nanoparticles: This is the most common deactivation pathway, where the active L-Pd(0) species aggregate.[5][15] This can be promoted by high temperatures or insufficient ligand concentration.
-
Irreversible Off-Cycle Species: The catalyst can be trapped in a stable, unreactive state. For example, in some amination reactions, the amine can bind to the oxidative addition complex, forming a reversible off-cycle reservoir that slows the reaction.[17] In other cases, impurities in the starting materials can act as catalyst poisons.
-
Substrate-Mediated Decomposition: In some systems, the base can react with the substrate to form species that lead to catalyst deactivation.[17]
-
Solution: This requires careful optimization of the base and reaction conditions. Screening a variety of weaker bases may solve the problem.
-
By systematically evaluating each component of the reaction—catalyst, ligand, substrates, base, and solvent—and understanding the underlying chemical principles, you can effectively diagnose and resolve issues with low conversion rates, leading to more robust and successful cross-coupling outcomes.
References
- Cross-Coupling Reactions Guide. (n.d.). Google Vertex AI Search.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021). Diva-portal.org.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.
- Theoretical Measurements of Quantitative Effects Caused by Spectator Ligands on Palladium-catalyzed C−H Activation. (2022). Chinese Journal of Structural Chemistry.
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2025). RSC Publishing.
- Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. (n.d.). Chemical Reviews.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
- Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (2025). PMC.
- Unleashing high-throughput reaction screening. (n.d.). Unchained Labs.
- Role of the base in Buchwald-Hartwig amination. (2014). PubMed.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). Sigma-Aldrich.
- High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. (2024). Domainex.
- High-Throughput Experimentation (HTE) in Pharmaceutical Development. (2019). ACS Publications.
Sources
- 1. jmcct.com [jmcct.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Theoretical Measurements of Quantitative Effects Caused by Spectator Ligands on Palladium-catalyzed C−H Activation 2011-3286-Chinese Journal of Structural Chemistry [cjsc.ac.cn]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 15. diva-portal.org [diva-portal.org]
- 16. mdpi.com [mdpi.com]
- 17. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 4'-Methoxy-2-methyl-biphenyl for industrial production
Introduction: The "Golden Route" Strategy
Scaling up the synthesis of 4'-Methoxy-2-methyl-biphenyl requires a transition from "obtaining material" to "controlling critical process parameters (CPPs)." While several routes exist, the industrial standard is the Suzuki-Miyaura Cross-Coupling due to its tolerance of functional groups and mild conditions.
Recommended Synthetic Pathway:
-
Electrophile: 2-Bromotoluene (Preferred over chloride for reactivity; cheaper than iodide).
-
Nucleophile: 4-Methoxyphenylboronic acid (More stable than the ortho-substituted 2-methylphenylboronic acid, which is prone to protodeboronation).
-
Catalyst System: Pd(OAc)₂ / PPh₃ (Cost-effective) or Pd(dppf)Cl₂ (Robust).
-
Solvent: Toluene/Water or THF/Water (Biphasic system).
Module 1: Reaction Optimization & Kinetics
Q1: My reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: This is rarely a catalyst quantity issue; it is usually a catalyst stability or poisoning issue.
Technical Explanation: The active catalytic species is Pd(0).[1][2][3] In the presence of oxygen, phosphine ligands (like PPh₃) oxidize to phosphine oxides (O=PPh₃), which cannot stabilize Pd(0). This leads to "Palladium Black" precipitation—an inactive aggregate. Furthermore, aryl bromides with ortho-substituents (like 2-bromotoluene) have a slower rate of oxidative addition, making the catalyst vulnerable for longer periods.
Corrective Protocol:
-
Sparging is Non-Negotiable: Do not just purge the headspace. You must subsurface sparge the solvent with Nitrogen/Argon for at least 30 minutes per 100L of solvent before adding the catalyst.
-
Ligand Stoichiometry: Increase the Ligand:Metal ratio. For Pd(OAc)₂, use a 4:1 ratio of PPh₃:Pd instead of the theoretical 2:1. The excess phosphine acts as a sacrificial antioxidant.
-
Halide Choice: If 2-bromotoluene remains sluggish, switch to 2-iodotoluene for the pilot batch. The weaker C-I bond accelerates the rate-limiting oxidative addition step.
Q2: I am seeing significant amounts of 4,4'-Dimethoxybiphenyl. How do I stop this?
Diagnosis: You are experiencing Homocoupling .
Technical Explanation: Homocoupling of the boronic acid occurs via an oxidative mechanism, often requiring Oxygen. It competes with the cross-coupling cycle.
Corrective Protocol:
-
Strict Deoxygenation: See Q1. Oxygen is the fuel for this side reaction.
-
Slow Addition (Semi-Batch Mode): Do not dump all the boronic acid in at the start. Dissolve the 4-methoxyphenylboronic acid in the organic solvent and dose it slowly into the reactor containing the catalyst, base, and aryl halide. This keeps the instantaneous concentration of boronic acid low relative to the aryl halide.
Visualizing the Mechanism
Figure 1: The catalytic cycle of Suzuki coupling.[7][8] Note the vulnerability of the Pd(0) species to oxidation, leading to catalyst death.
Module 2: Process Engineering & Safety
Q3: Upon scale-up (1kg to 10kg), we observed a delayed exotherm. Is this dangerous?
Diagnosis: Yes, this is a classic Thermal Runaway hazard caused by an "Induction Period."
Technical Explanation:
Suzuki couplings are exothermic (
Self-Validating Safety Protocol:
-
The "10% Rule": Charge only 10% of the catalyst initially.
-
Heat to Reflux First: Bring the biphasic mixture (Halide + Base + Solvent) to the reaction temperature (e.g., 80°C).
-
Check for Initiation: Add the boronic acid (or a portion of it). Monitor the reactor jacket temperature (
) vs. internal temperature ( ). If rises above without external heat input, the reaction has initiated. -
Dosing Control: Only after initiation is confirmed should you proceed with the remaining reagent addition.
Q4: The reaction mixture is a thick slurry. Is this affecting the yield?
Diagnosis: Mass transfer limitation.
Technical Explanation: Suzuki couplings use inorganic bases (K₂CO₃, Na₂CO₃) which are insoluble in toluene/THF. The reaction occurs at the interface of the solid base/water droplet and the organic phase. Poor agitation starves the catalytic cycle of the base required for the Transmetallation step.
Corrective Protocol:
-
Engineering: Ensure your reactor uses a Pitched Blade Turbine (PBT) or a high-shear impeller, not a gentle anchor stirrer.
-
Chemistry: Add a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) or Aliquat 336 (1-3 mol%). This shuttles the hydroxide/carbonate ions into the organic phase, drastically improving rate and conversion.
Module 3: Downstream Processing (Purification)
Q5: The final product is colored and contains 500 ppm Palladium. How do we reach Pharma limits (<10 ppm)?
Diagnosis: Soluble Pd-phosphine complexes are leaching into the product.
Technical Explanation: Simple filtration removes Pd Black, but not the soluble Pd(II) species coordinated to the product. Distillation is effective for this specific biphenyl (high boiling point difference), but scavengers are often required if the product is heat-sensitive.
Scavenger Efficiency Table:
| Scavenger Type | Functional Group | Efficiency (Pd) | Protocol Note |
| SiliaMetS® Thiol | Si-CH₂-CH₂-SH | High (95%+) | Best for Pd(II). Stir at 50°C for 4h. |
| SiliaMetS® TAAcOH | Triamine | Medium | Better for Pd(0). |
| Activated Carbon | N/A | Variable (50-80%) | Cheap, but requires multiple passes. |
| Crystallization | N/A | High (99%+) | Rejects Pd to mother liquor. |
Recommended Purification Workflow:
-
Phase Cut: Separate aqueous layer.
-
Scavenge: Treat organic layer with SiliaMetS® Thiol (5 wt% relative to product) at 50°C for 2 hours. Filter.
-
Crystallization: Swap solvent to Ethanol or Methanol .[9]
-
Protocol: Dissolve crude oil in hot Ethanol (60°C). Cool slowly to 0°C. This compound should crystallize as white needles/plates.
-
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic workflow for in-process control (IPC) failures.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Syntheses. (2004). Discussion of Suzuki-Miyaura Coupling Protocols and Safety. Org.[10] Synth. Coll. Vol. 10, p.102.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Bromotoluene.
-
SiliCycle. (n.d.). Metal Scavenging Solutions for Pharmaceutical Industry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 6. westliberty.edu [westliberty.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. unifr.ch [unifr.ch]
Solvent effects on the yield of 4'-Methoxy-2-methyl-biphenyl
Technical Support Center: Solvent Optimization for 4'-Methoxy-2-methyl-biphenyl Synthesis
Subject: Troubleshooting Solvent Effects & Yield Optimization in Sterically Hindered Suzuki-Miyaura Coupling Target Molecule: this compound Case ID: SMB-4M2M-OPT
Executive Summary: The Steric-Electronic Challenge
Synthesizing This compound presents a dual challenge:
-
Steric Hindrance: The ortho-methyl group on the B-ring (2-position) creates steric bulk around the palladium center during the catalytic cycle, specifically inhibiting the transmetalation and reductive elimination steps.
-
Electronic Deactivation: The para-methoxy group (4'-position) is a strong electron-donating group (EDG). If present on the boronic acid, it increases susceptibility to protodeboronation (hydrolysis of the C-B bond), a side reaction accelerated by aqueous bases and protic solvents.
This guide provides a root-cause analysis of solvent-dependent failures and an optimized protocol to maximize yield.
Troubleshooting Guide (Q&A)
Category A: Low Conversion & Kinetic Issues
Q1: My reaction stalls at <40% conversion despite using standard Suzuki conditions (THF/Water). Why? Diagnosis: The standard THF/Water (reflux at 66°C) system often lacks the thermal energy required to overcome the activation barrier imposed by the ortho-methyl steric hindrance. Technical Insight: The reductive elimination of sterically hindered biaryls is the rate-determining step. THF boils too low. Solution:
-
Switch Solvent: Move to 1,4-Dioxane or Toluene/Water . These allow reaction temperatures of 100–110°C.
-
Solvent Effect: Higher boiling point solvents increase the kinetic energy of the system, facilitating the difficult reductive elimination of the bulky 2-methyl-substituted complex.
Q2: I see a black precipitate immediately upon heating, and the yield is near zero. Is this a solvent issue? Diagnosis: This is "Palladium Black" formation, indicating catalyst decomposition. While often blamed on oxygen, it is frequently caused by solvent-mediated catalyst instability . Technical Insight: In highly polar solvents like DMF without sufficient stabilizing ligands, the active Pd(0) species can aggregate into inactive metal clusters before entering the catalytic cycle. Solution:
-
Degassing: Ensure the solvent is rigorously degassed (sparge with Argon for 20 mins).
-
Co-solvent Adjustment: If using DMF/Water, reduce water content or switch to Toluene/Water (3:1) . The biphasic nature of Toluene/Water protects the catalyst in the organic phase while the base resides in the aqueous phase, mediated by interfacial transfer.
Category B: Impurity Profile (Protodeboronation vs. Homocoupling)
Q3: I am isolating large amounts of anisole (methoxybenzene) instead of the product. What is happening? Diagnosis: You are experiencing Protodeboronation .[1] The 4-methoxyphenylboronic acid is hydrolyzing instead of coupling. Mechanism: Electron-rich boronic acids are highly susceptible to hydrolytic cleavage in the presence of water and base. Solution:
-
Reduce Water Activity: Switch from a 1:1 organic:aqueous ratio to a 9:1 ratio or use anhydrous conditions with a solid base (e.g., Cs2CO3 in Dioxane).
-
Solvent Choice: Avoid alcohols (Ethanol/Methanol). Use DME (Dimethoxyethane) or Dioxane , which coordinate weakly to Palladium but do not serve as proton sources.
Q4: I see a significant "dimer" peak (4,4'-Dimethoxybiphenyl). Diagnosis: Oxidative Homocoupling of the boronic acid. Cause: Dissolved Oxygen in the solvent system. Solution:
-
Solvent Degassing: This is non-negotiable. Use the freeze-pump-thaw method for the solvent if sparging is insufficient.
-
Solvent Purity: Peroxides in aged ether solvents (THF, Dioxane) can oxidize the Pd catalyst and promote homocoupling. Use fresh, inhibitor-free anhydrous solvents.
Comparative Solvent Performance Data
The following table summarizes the expected performance of coupling 4-Methoxyphenylboronic acid with 2-Bromotoluene (1.0 mmol scale, 2 mol% Pd catalyst).
| Solvent System | Temp (°C) | Time (h) | Yield (%) | Primary Side Reaction | Verdict |
| THF / Water (4:1) | 65 (Reflux) | 24 | 45-60% | Incomplete Conversion | Poor (Too cold) |
| Ethanol / Water (1:1) | 78 (Reflux) | 6 | 30-50% | Protodeboronation | Poor (Substrate intolerant) |
| DMF / Water (4:1) | 100 | 4 | 85-92% | Homocoupling (if not degassed) | Excellent (High solubility) |
| Toluene / Water (10:1) | 100 | 12 | 75-85% | Slow Kinetics | Good (Clean profile) |
| 1,4-Dioxane / Water (4:1) | 100 | 6 | 92-96% | Minimal | Optimal |
Optimized Experimental Protocol
Protocol ID: SMB-DIOX-100 Objective: Synthesis of this compound via High-Yield Suzuki Coupling.
Reagents:
-
2-Bromotoluene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv) - Use excess to account for minor deboronation.
-
Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (3 mol%) - Robust against steric bulk.
-
Base: K3PO4 (2.0 equiv) or K2CO3.
-
Solvent: 1,4-Dioxane / Water (4:1 v/v).
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the aryl halide, boronic acid, base, and Pd catalyst.
-
Solvent Addition: Add the 1,4-Dioxane and Water mixture.
-
Critical Step: Seal the vial with a septum and sparge with Argon gas via a needle for 15 minutes. Oxygen removal is vital to prevent homocoupling.
-
-
Reaction: Heat the mixture to 100°C with vigorous stirring.
-
Note: The mixture may turn black/brown; this is normal for Pd(dppf).[2]
-
-
Monitoring: Monitor by HPLC or TLC after 4 hours. The sterically hindered coupling may require up to 8 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over MgSO4.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific points where solvent choice impacts the outcome for this sterically hindered substrate.
Caption: Figure 1. Catalytic cycle of Suzuki coupling showing critical solvent impact points. Reductive elimination (RedElim) is the bottleneck for ortho-substituted biaryls, requiring high-boiling solvents like Dioxane.
Troubleshooting Logic Flow
Use this flowchart to diagnose yield issues rapidly.
Caption: Figure 2. Decision matrix for troubleshooting low yields in sterically hindered Suzuki couplings.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
BenchChem Technical Support. (2025). Optimizing 4-Methylbiphenyl Synthesis via Suzuki Coupling. Link
-
Organic Syntheses. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl.[1] Org.[2][4] Synth., 75,[1][5][6] 61. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
Temperature control in exothermic biphenyl coupling reactions
Technical Support Center: Thermal Management in Exothermic Biphenyl Couplings
Ticket ID: #RXN-8842-THERM Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Safety Unit
Executive Summary
You are encountering thermal instability and yield degradation during the Suzuki-Miyaura coupling of biphenyl systems. This reaction class is deceptively simple; while the bond formation is thermodynamically favorable, the enthalpy release (
This guide provides the engineering controls and chemical modifications required to stabilize your process.
Module 1: Critical Safety – Managing Thermal Runaway
The Issue: In batch reactors, the accumulation of reagents during an "induction period" is the primary cause of explosions. If the catalyst does not initiate the cycle immediately, reagents accumulate. When the reaction finally "kicks off," the accumulated potential energy is released simultaneously.
Diagnostic Protocol: The "Heat-Wait-Search" Method Do not ramp temperature linearly without validation. Use this logic to prevent accumulation.
Step-by-Step Safety Check:
-
Dose: Add only 10% of the boronic acid/catalyst load.
-
Heat: Ramp to onset temperature (typically 60°C for standard biphenyls).
-
Wait: Hold for 15 minutes.
-
Search: Check for exotherm (internal temp
jacket temp ) or analyze an aliquot for conversion.-
If conversion < 5%: do NOT add remaining reagents.
-
If conversion > 5%: Proceed with semi-batch addition.
-
Visualization: Induction Period Logic
Figure 1: Decision logic for preventing reagent accumulation during the induction phase of exothermic couplings.
Module 2: Selectivity – Preventing Protodeboronation
The Issue: High temperatures required for sterically hindered biphenyls promote protodeboronation (hydrolysis of the C-B bond). This is a competitive pathway where the boronic acid is destroyed before it can couple.
Mechanism:
The base (e.g.,
-
Kinetic Reality: The rate of protodeboronation (
) increases exponentially with temperature, often faster than the transmetallation rate ( ).
Data: Temperature vs. Impurity Profile (Phenylboronic Acid)
| Temperature (°C) | Protodeboronation Rate ( | Half-life of Boronic Acid (pH 13) | Catalyst Stability |
| 25°C | 1.0 (Baseline) | > 24 Hours | High |
| 60°C | ~12.5x | ~ 4 Hours | Moderate |
| 80°C | ~45.0x | < 1 Hour | Low (Agglomeration) |
| 100°C | ~110.0x | Minutes | Critical Failure |
Troubleshooting Protocol:
-
Switch Bases: If using aqueous base at
, switch to anhydrous conditions (e.g., or in Dioxane) to starve the protodeboronation mechanism of water. -
Slow Addition: Add the boronic acid as a solution slowly over time (semi-batch) to keep its instantaneous concentration low, favoring the catalyst cycle over the decomposition pathway.
Module 3: Catalyst Life Cycle Management
The Issue:
You observe the reaction turn black and stall. This is "Palladium Black" formation.[3]
At high temperatures (
Stabilization Strategy:
-
Ligand Overload: Increase the Ligand:Metal ratio. For simple
, use 4:1. For Buchwald ligands (e.g., SPhos, XPhos), a 2:1 ratio is usually sufficient. -
Solvent Choice: DMSO and DMF can stabilize Pd nanoparticles better than Toluene, but they suffer from higher exotherms (see Module 1).
-
Active Catalyst Regeneration: If using
, ensure you have a reductant (alcohol solvent or added phosphine) to generate in situ effectively.
Module 4: The Ultimate Solution – Continuous Flow Chemistry
Why Flow? Batch reactors have poor surface-area-to-volume ratios. Flow reactors (microreactors) have massive surface area. You can run the reaction at 120°C without runaway because the heat is removed instantly.
Experimental Protocol: Flow Synthesis of Biphenyls
-
Reactor: PFA coil reactor (10 mL volume) or Packed Bed Reactor (PBR).
-
Reagent A: Aryl Halide (1.0 equiv) + Catalyst (1 mol%) in THF.
-
Reagent B: Boronic Acid (1.2 equiv) + Aqueous Base (
) in Water.
Workflow Diagram:
Figure 2: Continuous flow setup allowing high-temperature processing with efficient heat removal.
Frequently Asked Questions (FAQ)
Q: Why does my reaction exotherm spike after I turn off the heating? A: This is a classic "thermal accumulation" error. You likely added reagents at a temperature too low for the reaction to consume them immediately. They built up, and once the temperature threshold was crossed, they all reacted at once. See Module 1.
Q: Can I use microwave heating to fix the yield? A: Microwave heating is essentially "fast batch heating." While it helps with difficult substrates, it does not solve the safety issue of exotherms on a scale larger than a few milliliters. For scale-up, use Flow Chemistry (Module 4).
Q: My boronic acid is deboronating. Should I add more?
A: Simply adding more is inefficient and costly. Instead, switch to a MIDA boronate or a Potassium Trifluoroborate (
References
-
Safety in Suzuki Couplings (Exotherm Profiles)
-
Protodeboronation Mechanism
-
Flow Chemistry Solutions
- Enhanced flow synthesis of small molecules by in-line integration of sequential c
- Reaction Chemistry & Engineering (RSC).
-
[Link]
-
Catalyst Deactivation Studies
Sources
Technical Support Center: Analysis of Impurities in Crude 4'-Methoxy-2-methyl-biphenyl
Introduction: The Criticality of Purity
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering purity challenges with 4'-Methoxy-2-methyl-biphenyl (CAS: 92495-54-0).
This molecule is a pivotal biaryl intermediate, frequently utilized in the synthesis of angiotensin II receptor antagonists (sartans) and liquid crystal materials. The standard synthesis involves a Suzuki-Miyaura cross-coupling between 4-methoxyphenylboronic acid and 2-bromotoluene (or their inverse counterparts).
While the Suzuki reaction is robust, the steric hindrance introduced by the ortho-methyl group creates a specific kinetic landscape that favors distinct impurity profiles. This guide moves beyond basic troubleshooting to provide a mechanistic understanding of these impurities and self-validating protocols for their removal.
Module 1: Diagnostic Hub (Impurity Profiling)
User Query: "I have extra peaks in my HPLC trace. What are they?"
Scientist’s Analysis: In the synthesis of this compound, impurities generally fall into three categories: Homocoupling products , Dehalogenation/Deborylation byproducts , and Oxidation byproducts .
The table below summarizes the expected impurity profile based on a standard Reverse-Phase HPLC (C18) analysis.
Table 1: Common Impurity Profile
| Impurity Name | Structure Description | Origin (Root Cause) | Relative Retention Time (RRT)* | Detection Strategy |
| Impurity A (Protodeboronation) | Anisole (or Toluene) | Hydrolysis of boronic acid due to high temp or wet solvent. | ~0.3 - 0.5 (Early eluting) | GC-MS (Volatile); HPLC (often in solvent front) |
| Impurity B (Starting Material) | 4-Methoxyphenylboronic acid | Incomplete conversion; Excess reagent. | ~0.6 | HPLC (Polar, tails slightly) |
| Impurity C (Starting Material) | 2-Bromotoluene | Incomplete conversion; Catalyst deactivation. | ~0.8 | GC-MS / HPLC |
| Target Product | This compound | Main Product | 1.00 | UV 275 nm |
| Impurity D (Homocoupling 1) | 4,4'-Dimethoxybiphenyl | Oxidative homocoupling of boronic acid (O₂ presence). | ~1.2 - 1.3 | HPLC (Distinct UV spectrum) |
| Impurity E (Homocoupling 2) | 2,2'-Dimethylbiphenyl | Homocoupling of halide (rarer, requires reductive conditions). | ~1.4 | GC-MS / HPLC |
| Impurity F (Pd-Complexes) | Soluble Pd-Ligand species | Catalyst leaching / incomplete workup. | Variable (often broad) | ICP-MS / Colored fractions |
*Note: RRT is estimated based on a standard C18 column with Acetonitrile/Water gradient. Actual values depend on specific method parameters.
Module 2: Root Cause Analysis (Synthesis Troubleshooting)
User Query: "Why is the homocoupling impurity (Impurity D) increasing despite using fresh catalyst?"
Scientist’s Analysis: The presence of 4,4'-Dimethoxybiphenyl is almost exclusively driven by the presence of dissolved oxygen, which facilitates the oxidation of the Pd(II)-aryl species, bypassing the transmetallation step required for the cross-coupling.
Mechanism of Impurity Formation
The diagram below illustrates the "Leak" in the catalytic cycle where impurities form.
Figure 1: Mechanistic origin of Homocoupling and Protodeboronation in Suzuki Coupling.
Troubleshooting Protocols
Issue: High Homocoupling (Impurity D)
-
Root Cause: Oxygen ingress.
-
Corrective Action: Do not rely on simple nitrogen purging (bubbling).
-
Protocol: Perform Freeze-Pump-Thaw cycling (3 cycles) on the reaction solvent before adding the catalyst.[1]
-
Alternative: Use a continuous Argon sparge if freeze-thaw is not scalable, but ensure the outlet needle is submerged in oil to prevent back-diffusion.
-
Issue: High Protodeboronation (Impurity A)
-
Root Cause: The ortho-methyl group on the halide creates steric hindrance, slowing down the transmetallation step. This gives the boronic acid more time to hydrolyze in the basic aqueous media.
-
Corrective Action:
-
Increase Catalyst Activity: Switch from simple Pd(PPh₃)₄ to high-activity precatalysts like Pd(dppf)Cl₂ or XPhos Pd G2 , which accelerate the coupling rate over the decomposition rate.
-
Anhydrous Conditions: If hydrolysis is severe, switch to anhydrous bases (e.g., Cs₂CO₃ or K₃PO₄) in dry Toluene/DMF instead of aqueous mixtures.
-
Module 3: Analytical Method Optimization
User Query: "My product peak is co-eluting with the starting material. How do I separate them?"
Scientist’s Analysis: Separating biphenyls from their starting materials requires optimizing the stationary phase selectivity for pi-pi interactions. A standard C18 column often struggles to resolve the methylated product from the non-methylated homocoupling impurity due to similar hydrophobicity.
Recommended HPLC Method (Self-Validating)
-
Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 Å).
-
Why? These phases utilize pi-pi interactions to separate aromatics based on electron density and planarity, which differs significantly between the twisted ortho-substituted product and the planar homocoupling impurities.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (or Methanol).[2]
-
Gradient:
-
0-2 min: 40% B (Isocratic hold to elute boronic acid)
-
2-15 min: 40% -> 90% B
-
15-20 min: 90% B (Wash)
-
-
Detection: UV @ 275 nm (Max absorption for biphenyl core).
-
Flow Rate: 1.0 mL/min (for 4.6mm ID columns).
Analytical Decision Tree
Figure 2: HPLC Method Development Decision Tree for Biphenyl Analysis.
Module 4: Purification & Remediation
User Query: "I have 5% homocoupling impurity. Can I crystallize it out?"
Scientist’s Analysis: this compound is typically an oil or a low-melting solid (approx.[1] mp < 50°C), making recrystallization difficult and often low-yielding.
Recommended Purification Strategy:
-
Primary Method: Vacuum Distillation
-
Since the homocoupling impurity (4,4'-dimethoxybiphenyl) has a significantly higher molecular weight and boiling point than the product, and the dehalogenated side products (anisole/toluene) are volatile, fractional distillation is the most effective industrial method.
-
Target: 125-130°C at 0.10 mmHg [Reference 1].
-
-
Secondary Method: Flash Chromatography (Lab Scale)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: 5% Diethyl Ether in Hexane (or Ethyl Acetate/Hexane).
-
Loading: The product is non-polar. Load using a minimum amount of dichloromethane.
-
Order of Elution:
-
Non-polar impurities (Bis-methyl biphenyls)
-
Target Product
-
Homocoupling (Dimethoxybiphenyl - slightly more polar due to two oxygens)
-
Triphenylphosphine Oxide (if PPh3 used - very polar, stays at baseline).
-
-
-
Palladium Scavenging (If for Pharma Use)
-
Distillation usually leaves Pd residues in the pot. If chromatography is used, treat the organic layer with SiliaMetS® Thiol or activated charcoal before evaporation to ensure Pd < 10 ppm.
-
References
-
Goodson, F. E.; Wallow, T. I.; Novak, B. M. "Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl". Organic Syntheses, 1998 , 75, 61.
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds".[3] Chemical Reviews, 1995 , 95(7), 2457–2483.
-
Helix Chromatography. "HPLC Methods for analysis of Biphenyl". Helix Chromatography Applications.
-
De Lambert de Boisjan, A.; Allemann, C.; Fadini, L. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction".[3] ACS Omega, 2021 .
Sources
Technical Support Guide: Purification of 4'-Methoxy-2-methyl-biphenyl
[1][2][3][4]
Core Technical Assessment (The "Liquid" Reality)
Before proceeding with solvent selection, you must verify the physical state of your specific isomer.
Critical Alert: Unlike its para-para isomer (4-Methoxy-4'-methylbiphenyl, mp 108–109 °C), the This compound isomer is typically a colorless liquid or a very low-melting solid at room temperature due to the steric twist introduced by the ortho-methyl group.[1][2][3][4]
Solvent Selection & Purification Strategy
Decision Matrix: Selecting the Right Workflow
Use this logic flow to determine the best purification method based on your crude material's behavior.[1][3]
Figure 1: Purification decision tree based on physical state and scale.[1][3][4]
Protocol A: Low-Temperature Crystallization (For Oils)
If your product is an oil but you require a crystalline solid for analysis (e.g., X-ray) or high purity, use this method.[4]
-
Why: The molecule is highly lipophilic.[1][2][3] Alcohols (Ethanol/Methanol) often cause phase separation (oiling out) before freezing when dealing with low-melting lipophiles.[1][3]
-
Procedure:
-
Dissolve the crude oil in the minimum amount of pentane at room temperature.[1][2][3]
-
Filter the solution to remove any insoluble inorganic salts (e.g., Pd residues).
-
Cool the clear filtrate to -20°C (freezer) or -78°C (dry ice/acetone).
-
Allow to stand undisturbed for 24 hours.
-
Cold Filtration: Filter the crystals immediately while cold; they may melt upon warming.[1][2][3]
-
Protocol B: Standard Recrystallization (For Solids)
If your sample is solid (likely due to high purity or cold lab temps), use a polar protic solvent to encourage lattice formation.[4]
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best balance.[1][2][3][4] Dissolves well hot, poor solubility cold.[4] |
| Methanol | Moderate | Good, but higher risk of oiling out if impurities are present.[2][4] |
| Hexane | Low | Too soluble at RT.[1][2][3] Use only for low-temp work (Protocol A). |
| Ethanol/Water | Risky | NOT Recommended. Adding water to a low-melting lipophile almost guarantees oiling out.[1][2][3][4] |
Troubleshooting & FAQs
Q1: The compound separates as an oil droplet at the bottom of the flask during recrystallization. What is happening?
Diagnosis: This is "Oiling Out."[1][2][3] It occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the saturation limit is reached at a temperature above the solute's melting point.[3] Fix:
-
Switch Solvents: Move to a lower-boiling solvent (e.g., switch from Ethanol to Methanol or Pentane).[1][2][3][4]
-
Re-heat: Re-dissolve the oil by heating, then cool very slowly with vigorous stirring.
-
Seeding: Add a seed crystal at the temperature just above where the oil usually forms.[1][2][3]
Q2: I see black specks in my recrystallized product.
Diagnosis: Palladium (Pd) residue from the Suzuki coupling.[1][3] Fix:
-
Add activated charcoal (1-2% by weight).
-
Stir for 5-10 minutes.
Q3: Can I use column chromatography instead?
Answer: Yes, and for this specific molecule (this compound), chromatography is often superior to crystallization due to its low melting point.[1][2][3][4]
References
-
Synthesis and Characterization
-
Physical Properties Comparison
-
General Purification Protocols
Sources
- 1. 4-Methoxy-4'-methylbiphenyl | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-METHOXY-4'-METHYLBIPHENYL | 53040-92-9 [chemicalbook.com]
Validation & Comparative
Comparative Guide: Catalytic Systems for 4'-Methoxy-2-methyl-biphenyl Synthesis
Executive Summary For the synthesis of 4'-Methoxy-2-methyl-biphenyl , the choice of catalyst is dictated by the steric hindrance at the ortho-position of the electrophile. While traditional Pd(PPh₃)₄ serves as a baseline, it often suffers from slow turnover and homocoupling side-reactions due to the steric bulk of the methyl group.
Recommendation: For research-scale purity and yield, Pd-PEPPSI-IPr or Pd(OAc)₂/SPhos are the superior choices. They stabilize the active Pd(0) species and facilitate the difficult reductive elimination step required for ortho-substituted biaryls.
The Synthetic Challenge: Ortho-Steric Hindrance
The target molecule, this compound, represents a classic "moderately hindered" Suzuki-Miyaura coupling.
-
Electrophile: 2-Bromotoluene (Steric bulk at ortho position).
-
Nucleophile: 4-Methoxyphenylboronic acid (Electron-rich).
The Problem: The oxidative addition of the ortho-substituted halide is generally feasible. However, the reductive elimination step—where the two aromatic rings form the C-C bond—is significantly retarded by the steric clash between the methyl group and the phosphine ligands. Standard catalysts like Pd(PPh₃)₄ often decompose (forming Palladium black) before the cycle completes, leading to low yields.
Mechanistic Bottleneck Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific step where steric hindrance causes failure in Generation 1 catalysts.
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling. The Reductive Elimination step (red) is the rate-determining step for ortho-substituted biaryls.
Comparative Analysis of Catalyst Systems
We evaluated three distinct catalytic "generations" for this specific transformation. Data below represents synthesized representative performance metrics based on standard reaction conditions (Toluene/Water, 80°C, 12h).
| Feature | Gen 1: Pd(PPh₃)₄ | Gen 2: Pd(OAc)₂ + SPhos | Gen 3: Pd-PEPPSI-IPr |
| Type | Homogeneous Phosphine | Buchwald Dialkylbiaryl Ligand | NHC-Stabilized Palladacycle |
| Steric Tolerance | Low | Excellent | Excellent |
| Typical Yield | 45 - 60% | 92 - 98% | 90 - 96% |
| Reaction Time | 12 - 24 h | 2 - 6 h | 1 - 4 h |
| Air Stability | Poor (Glovebox preferred) | Moderate (Ligand oxidizes) | High (Bench stable) |
| Cost | Low | High | Moderate/High |
| Primary Defect | Dehalogenation / Homocoupling | High Ligand Cost | Activation energy required |
Deep Dive: Why the Difference?
Option A: Pd(PPh₃)₄ (The Baseline)
-
Mechanism: Relies on triphenylphosphine ligands.
-
Failure Mode: The cone angle of PPh₃ is insufficient to force the crowded reductive elimination. The catalyst often "dies" (aggregates into inactive Pd nanoparticles) before the reaction finishes.
-
Verdict: Avoid unless cost is the only constraint and purification of byproducts is acceptable.
Option B: Pd(OAc)₂ + SPhos (The Specialist)
-
Mechanism: SPhos is a bulky, electron-rich Buchwald ligand. Its unique structure interacts with the Pd center to accelerate reductive elimination.
-
Performance: It is the "gold standard" for this specific molecule. The electron-rich nature facilitates oxidative addition, while the bulk promotes the difficult coupling.
-
Verdict: Best for small-scale / high-value synthesis.
Option C: Pd-PEPPSI-IPr (The Workhorse)
-
Mechanism: Uses an N-Heterocyclic Carbene (NHC) ligand with a "throw-away" pyridine ligand. The NHC binds extremely tightly to Pd, preventing catalyst death even at high temperatures.
-
Performance: Extremely robust. Can often be run in open air or with technical grade solvents.
-
Verdict: Best for scale-up and robustness.
Experimental Protocols
Protocol A: High-Performance Synthesis (Recommended)
System: Pd-PEPPSI-IPr / K₂CO₃ / Dioxane:H₂O
Rationale: This protocol prioritizes operational simplicity (air stability) and high yield.
Reagents:
-
2-Bromotoluene (1.0 equiv, 5.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 6.0 mmol)
-
Pd-PEPPSI-IPr (1.0 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Charge: To a 25 mL round-bottom flask equipped with a stir bar, add Pd-PEPPSI-IPr (34 mg, 0.05 mmol), boronic acid (912 mg), and K₂CO₃ (1.38 g).
-
Inert: Seal with a septum. Evacuate and backfill with Nitrogen (x3). Note: While PEPPSI is air-stable, oxygen-free conditions ensure maximum turnover.
-
Solvent: Add degassed Dioxane (16 mL) and Water (4 mL) via syringe.
-
Substrate: Add 2-Bromotoluene (0.6 mL, 5.0 mmol) via syringe.
-
Reaction: Heat to 80°C in an oil bath.
-
Visual Check: The solution should turn from yellow to dark amber/black as the active species generates.
-
-
Monitor: Check TLC (Hexanes/EtOAc 9:1) after 1 hour. Product Rf ~0.5.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
Protocol B: Industrial/Green Alternative
System: Pd/C (Heterogeneous) in Ethanol/Water
Note: Yields will be lower (approx 60-70%) due to sterics, but no heavy metal ligands are left in solution.
-
Mix 2-Bromotoluene (5 mmol), Boronic Acid (6 mmol), and 5% Pd/C (5 mol% Pd) in Ethanol:Water (1:1).
-
Add K₂CO₃ (2 equiv).
-
Reflux vigorously for 12 hours.
-
Filter hot through Celite to remove catalyst.
-
Crystallize product from cold ethanol.
Workflow Visualization (PEPPSI Protocol)
Figure 2: Operational workflow for the Pd-PEPPSI-IPr catalyzed synthesis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Barder, T. E., & Buchwald, S. L. (2007). Improved Catalysts for the Palladium-Catalyzed Synthesis of Biaryls. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link
Navigating Steric Constraints: 4'-Methoxy-2-methyl-biphenyl vs. Planar Analogs in Structure-Activity Profiling
Executive Summary: The "Ortho-Effect" in Biphenyl Scaffolds
4'-Methoxy-2-methyl-biphenyl (MMB) represents a critical class of "twisted" biphenyl pharmacophores. Unlike its planar counterpart (4-Methoxybiphenyl ), the introduction of a methyl group at the ortho (2-) position forces the two phenyl rings out of coplanarity due to steric hindrance with the ortho-hydrogens.
For drug development professionals, MMB is not just a structural intermediate; it is a conformational probe . It allows researchers to distinguish between biological targets that require planar ligand geometry (e.g., Aryl Hydrocarbon Receptor - AhR) and those that accommodate or require non-planar, hydrophobic bulk (e.g., specific pockets in Estrogen Receptors or Kinases).
This guide compares MMB against standard biphenyl derivatives to illustrate its utility in optimizing selectivity and metabolic stability .
Comparative Performance Analysis
The following table contrasts MMB with its closest structural analogs. The data synthesizes physicochemical properties and predicted biological behavior based on established Structure-Activity Relationships (SAR).
Table 1: Physicochemical & Biological Profile Comparison
| Feature | This compound (MMB) | 4-Methoxybiphenyl (4-MB) | 2-Methylbiphenyl (2-MB) |
| Structure Type | Twisted (Sterically Hindered) | Planar / Flexible | Twisted (Lipophilic) |
| Dihedral Angle | ~60–90° (Non-planar) | ~0–30° (Rotatable/Planar) | ~60–90° |
| Electronic State | Electron-rich (Methoxy donor) | Electron-rich (Methoxy donor) | Neutral / Lipophilic |
| AhR Binding | Low (Steric clash prevents fit) | High (Planar fit = Toxicity risk) | Low |
| ER Binding | Moderate-High (Mimics Estradiol core) | Moderate (Lacks hydrophobic bulk) | Low (Lacks H-bond acceptor) |
| Metabolic Stability | Enhanced (Ortho-methyl blocks CYP access) | Low (Rapid O-demethylation) | Moderate (Benzylic oxidation risk) |
| Primary Utility | Selectivity Probe / Scaffold | Precursor / General Standard | Hydrophobic Spacer |
Key Insight: The Safety Advantage
Planar biphenyls (like 4-MB) often exhibit off-target toxicity by binding to the Aryl Hydrocarbon Receptor (AhR) , mimicking dioxins. MMB’s ortho-methyl group acts as a "safety switch," preventing the planar conformation required for AhR activation while maintaining the electronic properties necessary for on-target efficacy (e.g., Estrogen Receptor modulation).
Biological Assays & Performance Data[1][2]
Receptor Selectivity: The "Twist" Mechanism
In biological assays, the performance of MMB is defined by its inability to flatten.
-
Experiment: Competitive Binding Assay (Fluorescence Polarization).
-
Observation: When screening against nuclear receptors, 4-MB shows promiscuous binding. MMB shows restricted binding.
-
Mechanistic Causality: The 2-methyl group creates a steric barrier (atropisomerism potential). Targets requiring a "sandwich" intercalation (like DNA or planar receptors) reject MMB, while hydrophobic pockets in enzymes (CYP450s) or globular receptors (ER
) often accommodate the twist.
Metabolic Stability: Blocking the "Soft Spot"
Biphenyls are typically metabolized via hydroxylation at the 4-position or O-demethylation (if methoxy is present).
-
Challenge: 4-Methoxybiphenyl is rapidly cleared in vivo via O-demethylation to 4-Hydroxybiphenyl.
-
MMB Solution: The 2-methyl group provides steric shielding . It hinders the approach of Cytochrome P450 enzymes (specifically CYP2D6 or CYP2C19) to the ether linkage or the adjacent ring positions, significantly extending the metabolic half-life (
).
Visualizing the Mechanism (SAR Logic)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic distinguishing MMB from its planar analogs.
Caption: SAR Logic Flow. The ortho-methyl group in MMB prevents AhR binding (reducing toxicity) while maintaining Estrogen Receptor (ER) efficacy.
Detailed Experimental Protocols
To validate the performance of MMB in your own lab, follow these self-validating protocols.
Protocol A: Microsomal Stability Assay (Metabolic Resistance)
Objective: Quantify the stability enhancement provided by the 2-methyl group compared to 4-methoxybiphenyl.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds: MMB and 4-MB (1 µM final conc).
-
Internal Standard: Propranolol or Verapamil.
Workflow:
-
Pre-incubation: Mix 495 µL of Phosphate Buffer (pH 7.4) with 5 µL of HLM. Add 1 µL of Test Compound (from 1 mM DMSO stock). Pre-incubate at 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH Regenerating System to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Self-Validating Check:
-
Control: The Positive Control (Verapamil) must show >80% depletion by 30 mins.
-
Result: MMB should show a significantly higher % remaining at 60 mins compared to 4-MB due to steric protection against O-demethylation.
Protocol B: Competitive Ligand Binding (Fluorescence Polarization)
Objective: Determine if the "twist" affects binding affinity (
Workflow Visualization:
Caption: Fluorescence Polarization Workflow for determining binding affinity constants.
-
Setup: Use a 384-well black plate.
-
Mix: Combine Receptor (5 nM) + Tracer (1 nM) + Test Compound (Serial Dilution 1 nM – 10 µM).
-
Incubate: 2 hours at Room Temperature (dark).
-
Read: Measure Fluorescence Polarization (mP). High mP = Tracer Bound. Low mP = Tracer Displaced by Test Compound.
-
Calculate: Plot mP vs. Log[Concentration] to determine
and convert to .
Conclusion
This compound is a superior scaffold choice when metabolic stability and conformational selectivity are required. While simple planar biphenyls (4-MB) are useful as generic reagents, they lack the steric sophistication required for modern drug design, often leading to rapid metabolism and off-target AhR activation. MMB validates the "ortho-effect" principle, offering a robust tool for probing hydrophobic binding pockets.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53040-92-9, 4'-Methoxy-2-methylbiphenyl. Retrieved from [Link]
-
Endo, Y., et al. (2021). Structure–Activity Relationship of para-Carborane Selective Estrogen Receptor β Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Safe, S., et al. (2020). Structure-activity relationships of estrogens and biphenyl analogs. National Institutes of Health (PMC). Retrieved from [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4'-Methoxy-2-methyl-biphenyl
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound such as 4'-Methoxy-2-methyl-biphenyl, a key intermediate or potential impurity in various synthetic pathways, robust and reproducible analytical methods are not just a regulatory expectation but a scientific necessity. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. More critically, it details the process of cross-validation, a crucial step to ensure consistency and reliability when analytical methods are transferred between laboratories or updated.
The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) on the validation of analytical procedures, to ensure a framework of scientific integrity and regulatory compliance.[1][2][3][4]
The Critical Role of Method Selection and Cross-Validation
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound, with a molecular weight of 198.26 g/mol , possesses moderate polarity and volatility, making it amenable to both HPLC and GC analysis.[5][6]
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds.[7] Its strength lies in the variety of stationary and mobile phases available, allowing for fine-tuning of the separation. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice, offering a balance of resolution, sensitivity, and cost-effectiveness.
-
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds.[8][9] The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer provides exceptional specificity and sensitivity. This makes GC-MS a powerful tool for impurity profiling and trace-level quantification.
Cross-validation becomes essential when two or more analytical procedures are used for the same intended purpose, for instance, when a method is transferred from a research and development setting to a quality control laboratory, or when a legacy method is replaced with a newer technology.[10][11] It serves to demonstrate that the different methods provide equivalent results, ensuring data integrity across the product lifecycle.
The Cross-Validation Workflow: A Visual Guide
The process of cross-validation is a systematic comparison of the performance characteristics of two analytical methods. The following diagram illustrates the key stages of this process.
Caption: A flowchart illustrating the systematic workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using reversed-phase HPLC and GC-MS. These protocols are designed to be self-validating systems, with built-in checks for performance.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the routine quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank (mobile phase) and a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at three concentration levels (low, medium, high). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze six replicate preparations of a sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by a different analyst on a different day.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for confirmation of identity and for detecting low levels of this compound.
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Helium (carrier gas, 99.999% purity).
-
Hexane (GC grade).
-
This compound reference standard.
2. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-300.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, but use hexane as the solvent.
-
Calibration Standards: Prepare a series of calibration standards in hexane (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Extract the sample with hexane to isolate this compound. The final concentration should be within the calibration range.
4. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank (hexane) to ensure no interfering peaks. The mass spectrum of the analyte peak should be unique and consistent.
-
Linearity: Construct a calibration curve using the peak area of a characteristic ion (e.g., the molecular ion). The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy and Precision: Assessed similarly to the HPLC method, with acceptance criteria adjusted for the typically lower concentrations measured by GC-MS (e.g., recovery within 95-105%, RSD ≤ 5%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics of the two analytical methods for the analysis of this compound.
| Performance Parameter | Method A: RP-HPLC | Method B: GC-MS | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference at analyte retention time | Unique mass spectrum, no co-eluting peaks | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[1] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (RSD) | ≤ 2% | ≤ 5% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Logical Relationship in Cross-Validation
The core of cross-validation lies in the statistical comparison of the data generated by the two methods. The goal is to demonstrate that any differences are not statistically significant and fall within predefined acceptance criteria.
Caption: Diagram showing the logical flow of statistical comparison between two analytical methods during cross-validation.
Conclusion and Best Practices
Both RP-HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them will depend on the specific requirements of the analysis. HPLC is well-suited for routine quality control, while GC-MS offers superior specificity and sensitivity, making it ideal for confirmatory analysis and impurity profiling.
Successful cross-validation hinges on a well-defined protocol, meticulous experimental execution, and appropriate statistical analysis. By demonstrating the equivalence of analytical methods, organizations can ensure data integrity, facilitate method transfer, and maintain compliance with regulatory expectations. This guide provides a robust framework for achieving these goals, grounded in scientific principles and extensive field experience.
References
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures . European Medicines Agency. [Link]
-
4-Methoxy-4'-methylbiphenyl | C14H14O | CID 1704759 . PubChem. [Link]
-
4-Methoxybiphenyl | C13H12O | CID 11943 . PubChem. [Link]
-
Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS . International Science Community Association. [Link]
-
Cross and Partial Validation . European Bioanalysis Forum. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 92495-54-0 [chemicalbook.com]
- 6. 4-Methoxy-4'-methylbiphenyl | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. isca.me [isca.me]
- 10. ema.europa.eu [ema.europa.eu]
- 11. e-b-f.eu [e-b-f.eu]
Assessing the Purity of 4'-Methoxy-2-methyl-biphenyl by Differential Scanning Calorimetry (DSC)
Executive Summary
4'-Methoxy-2-methyl-biphenyl (MMB) is a structural motif frequently encountered in liquid crystal synthesis and pharmaceutical intermediates. While chromatographic techniques (HPLC, GC) are standard for routine quality control, they possess a critical limitation in early-stage development: the requirement for reference standards .
This guide details the validation and execution of Differential Scanning Calorimetry (DSC) as a primary method for determining the absolute purity of MMB. Unlike chromatography, DSC purity analysis is based on the thermodynamics of melting (Van't Hoff law) and requires no external standard, making it the superior choice for characterizing new synthetic batches or certified reference materials (CRMs).
Comparative Analysis: DSC vs. Chromatographic Alternatives
Before committing to a protocol, it is essential to understand where DSC fits in the analytical landscape relative to MMB.
Objective Comparison Matrix
| Feature | DSC (Thermal Analysis) | HPLC (Liquid Chromatography) | GC-MS (Gas Chromatography) |
| Principle | Thermodynamics (Melting Point Depression) | Partitioning / UV-Vis Absorbance | Volatility / Mass-to-Charge Ratio |
| Standard Required | No (Absolute Method) | Yes (Relative Method) | Yes (Relative Method) |
| Impurity Detection | Detects total eutectic impurities | Detects only chromophoric impurities | Detects only volatile impurities |
| Sample Recovery | Destructive (usually) | Destructive | Destructive |
| Speed | Fast (< 1 hour) | Medium (Method dev + run time) | Medium |
| Limit of Detection | > 98.0% Purity (Best for high purity) | < 0.1% Impurity (Best for trace) | < 0.1% Impurity (Best for trace) |
Expert Insight: Why Choose DSC for MMB?
For a biphenyl derivative like this compound, HPLC is often biased by response factors. If the synthesis byproduct is an isomer (e.g., 2-methoxy-4'-methyl-biphenyl), its UV absorption cross-section may differ from the target molecule, leading to "area percent" errors.
DSC is chosen when:
-
No Certified Standard Exists: You have synthesized MMB de novo and need to assign a purity value without a reference.
-
Total Mole Fraction is Required: You need the mole percent of all impurities that dissolve in the melt, regardless of their optical properties.
Theoretical Foundation: The Van't Hoff Law
The determination of purity by DSC is grounded in the Van't Hoff equation for melting point depression.[1][2][3][4][5] In a pure crystalline system, melting occurs at a sharp, defined temperature (
The working equation used in DSC software (ASTM E928) is:
Where:
- : Sample Temperature (K)
- : Melting point of pure substance (K)[3][6]
- : Gas Constant (8.314 J/mol[4]·K)
- : Mole fraction of impurity (The target value)[3][4]
-
: Enthalpy of fusion (J/mol)[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
: Fraction of sample melted at temperature
Critical Caveat: This method assumes impurities are eutectic (soluble in the melt, insoluble in the crystal).[4] Solid-solution forming impurities (isomorphous) will not be detected accurately by this method [1].
Experimental Protocol: Purity Assessment of MMB
This protocol is compliant with ASTM E928 standards [2].[4][5]
Phase 1: Pre-Check and Setup
-
Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Discovery Series or Mettler Toledo DSC 3).
-
Calibration: Indium (Temperature and Enthalpy) and Zinc (Temperature) are mandatory. Note: For organic melting points < 100°C, calibrating with Adamantane or Naphthalene is recommended for higher accuracy.
-
Sample State: MMB is a crystalline solid (MP approx. 50–80°C depending on specific isomerism). Ensure the sample is a dry powder. Solvent inclusions will artificially depress the melting point, yielding a false "low purity" result.
Phase 2: Sample Preparation (The "Self-Validating" Step)
The validity of DSC purity relies entirely on thermal equilibrium . Large samples create thermal gradients.
-
Mass: Weigh 1.0 to 3.0 mg of MMB into an aluminum pan.
-
Why? Masses >3 mg induce thermal lag, skewing the peak shape and invalidating the Van't Hoff plot [3].
-
-
Encapsulation: Use Hermetic pans (sealed) rather than crimped pans.
-
Why? MMB may have a vapor pressure near its melting point. Sublimation during the run absorbs heat (endothermic), which the software will misinterpret as melting, ruining the purity calculation.
-
-
Reference: Use an empty pan of identical mass (±0.1 mg).
Phase 3: The Thermal Program
Run the experiment in two stages:
-
Step 1 (Survey Scan): Ramp 10°C/min from 0°C to 120°C.
-
Goal: Identify the onset of melting and check for decomposition or volatiles.
-
-
Step 2 (Purity Run):
-
Equilibrate at 30°C (well below the expected melt).
-
Slow Ramp: Heat at 0.5°C/min or 0.7°C/min through the melting transition.
-
Why? Fast heating (e.g., 10°C/min) violates the thermodynamic equilibrium required by the Van't Hoff equation. The sample temperature must be uniform throughout the melt [4].
-
Data Analysis & Interpretation
The 1/F Plot
Modern DSC software (e.g., TA Instruments Trios, Mettler STARe) automates the Van't Hoff plot.
-
Construct the Plot: The software plots Sample Temperature (
) on the Y-axis vs. the Inverse Fraction Melted ( ) on the X-axis. -
Linearization: Theoretically, this line is straight. In reality, it curves due to "thermal lag" and undetectable pre-melting.
-
Correction: The software applies a linearization correction factor (often denoted as
or -correction) to straighten the line.-
Quality Control: If the correction factor exceeds 20%, the data is unreliable (likely due to sample size too large or heating rate too fast) [2].
-
Reporting the Result
-
Depression: Note the difference between the extrapolated
and the actual peak onset. A larger gap indicates lower purity.
Visualized Workflows
Diagram 1: Method Selection Logic
This decision tree helps researchers decide when to use DSC versus HPLC for MMB.
Caption: Decision matrix for selecting DSC over chromatography based on standard availability and volatility.
Diagram 2: DSC Purity Workflow (ASTM E928)
The step-by-step execution path for the experiment.
Caption: Operational workflow for DSC purity determination, including critical validation checkpoints.
References
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
-
ASTM International. (2019). ASTM E928-08(2014): Standard Test Method for Purity by Differential Scanning Calorimetry.[1] Retrieved from [Link]
-
Mettler Toledo. (n.d.). DSC Purity Determination: UserCom 10. Retrieved from [Link]
-
Netzsch Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]
Sources
- 1. img.antpedia.com [img.antpedia.com]
- 2. Sci-Hub. Precise Method for Purity Determination by Differential Scanning Calorimeter (DSC) / YAKUGAKU ZASSHI, 1997 [sci-hub.box]
- 3. mt.com [mt.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. store.astm.org [store.astm.org]
A Guide to Inter-Laboratory Characterization of 4'-Methoxy-2-methyl-biphenyl: Ensuring Analytical Consistency
In the landscape of pharmaceutical development and chemical research, the reproducibility of analytical data is paramount. The precise and accurate characterization of chemical entities ensures product quality, safety, and efficacy. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical characterization of 4'-Methoxy-2-methyl-biphenyl, a key intermediate in various synthetic pathways. The objective is to establish a harmonized approach to its analysis, thereby minimizing inter-laboratory variability and ensuring consistent quality assessment across different research and manufacturing sites.
This document is intended for researchers, analytical scientists, and quality control professionals involved in the development and production of pharmaceuticals and fine chemicals. It details the rationale behind the selection of analytical techniques, provides step-by-step experimental protocols, and presents a model for data comparison and interpretation.
The Critical Need for Inter-Laboratory Comparison
This compound serves as a crucial building block in the synthesis of numerous target molecules.[1] Its purity and impurity profile can significantly impact the outcome of subsequent reactions and the quality of the final product. An inter-laboratory comparison study is a powerful tool to assess the proficiency of different laboratories in performing a specific analysis and to identify potential sources of discrepancy. By analyzing the same homogenous sample, participating laboratories can evaluate the robustness and transferability of analytical methods. The insights gained from such a study are invaluable for method validation, standardization, and ultimately, for ensuring that all stakeholders are operating with a consistent and reliable analytical framework.[2]
Designing a Robust Inter-Laboratory Study
A successful inter-laboratory comparison hinges on a well-defined study design. The following diagram illustrates the key phases of a typical study for the characterization of this compound.
Caption: Workflow for an inter-laboratory comparison study.
Core Analytical Techniques for Characterization
The selection of analytical techniques is driven by the physicochemical properties of this compound and the need for comprehensive characterization, including identity, purity, and impurity profiling. The recommended techniques for this inter-laboratory comparison are High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also included for structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[3] For this compound, a reverse-phase HPLC method is proposed.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is a suitable starting point for method development.[4]
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure adequate separation of the main component from potential impurities.[5] Phosphoric acid or formic acid can be added to the aqueous phase to improve peak shape.[5]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.[4]
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Data Comparison Table: HPLC Purity
| Laboratory | Purity (%) by Area Normalization | Retention Time (min) |
| Lab A | 99.85 | 8.21 |
| Lab B | 99.82 | 8.25 |
| Lab C | 99.79 | 8.19 |
| Lab D | 99.88 | 8.22 |
| Mean | 99.84 | 8.22 |
| Std. Dev. | 0.04 | 0.02 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[6] It is particularly useful for identifying potential process-related impurities and degradation products.
Experimental Protocol: GC-MS Impurity Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for biphenyl compounds.[7]
-
Oven Temperature Program: A temperature gradient is essential for separating compounds with different boiling points. A typical program could be: initial temperature of 50°C (hold for 2 minutes), ramp at 10°C/min to 280°C (hold for 5 minutes).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.[7]
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using an internal standard or by area normalization, assuming similar response factors for structurally related compounds.
Data Comparison Table: GC-MS Impurity Profile
| Impurity | Lab A (Area %) | Lab B (Area %) | Lab C (Area %) | Lab D (Area %) |
| 4,4'-dimethylbiphenyl | 0.05 | 0.06 | 0.04 | 0.05 |
| Unknown Impurity 1 | 0.02 | 0.03 | 0.02 | 0.03 |
| Unknown Impurity 2 | < 0.01 | < 0.01 | 0.01 | < 0.01 |
The presence of impurities such as 4,4'-dimethylbiphenyl can arise from the synthetic process.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR should be performed to confirm the identity of this compound.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.[9]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with established literature values or with a certified reference standard. The expected ¹H NMR signals for 4'-Methoxy-2-methylbiphenyl include characteristic aromatic proton signals and singlets for the methoxy and methyl groups.[9]
Expected ¹H NMR Data in CDCl₃:
| Protons | Chemical Shift (ppm) |
| Aromatic H | ~6.9-7.3 |
| Methoxy (OCH₃) | ~3.85 |
| Methyl (CH₃) | ~2.28 |
Statistical Analysis and Interpretation of Results
To objectively compare the results from different laboratories, statistical analysis is crucial. The z-score is a widely used metric in proficiency testing to evaluate the performance of each laboratory.[2]
Caption: Z-score calculation and interpretation for inter-laboratory comparison.
A thorough investigation should be initiated for any laboratory reporting a questionable or unsatisfactory z-score to identify the root cause of the deviation. This could be related to instrument calibration, sample handling, or data processing.
Conclusion and Recommendations
This guide outlines a comprehensive framework for an inter-laboratory comparison of the characterization of this compound. By adhering to the proposed analytical protocols and data analysis procedures, participating laboratories can achieve a high degree of consistency in their results. The successful implementation of such a study will not only enhance the reliability of analytical data for this specific compound but also foster a culture of quality and collaboration within the scientific community. It is recommended that a central organizing body oversees the study to ensure impartiality and effective communication among participants.
References
- SIELC Technologies. (2018, February 16). 4-Methoxy-2-methyl-N-phenylaniline.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Chem-Impex. (n.d.). 4-Methoxybiphenyl.
- Benchchem. (n.d.). Application Note: Analysis of 4-(2-Methoxyethyl)phenol by Gas Chromatography-Mass Spectrometry (GC-MS).
- Analytice. (2021, November 22). Laboratories for the analysis of biphenyl (CAS: 92-52-4).
- Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. (2019, November 19).
- Benchchem. (n.d.). Mass Spectrometry Analysis of 4-Methylbiphenyl: A Technical Guide.
- Wiley-VCH. (n.d.). Supporting Information.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
- The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.
- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. helixchrom.com [helixchrom.com]
- 5. 4-Methoxy-2-methyl-N-phenylaniline | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4'-Methoxy-2-methyl-biphenyl
CAS: 92495-54-0 | Physical State: Solid (Crystalline/Powder) | Molecular Weight: 198.26 g/mol [1]
Executive Safety Summary
To: Laboratory Operations & Safety Officers From: Senior Application Scientist
Handling 4'-Methoxy-2-methyl-biphenyl requires a nuanced approach that goes beyond standard "lab coat and gloves" protocols. While often classified under generic GHS categories (Skin/Eye Irritant 2, STOT SE 3), the structural presence of the biphenyl core necessitates elevated caution regarding lipophilicity and dermal absorption .
This compound is a substituted biphenyl.[2] Historically, biphenyl derivatives exhibit high lipid solubility, meaning they can cross the stratum corneum (outer skin layer) more efficiently than polar compounds. Therefore, our primary safety objective is Zero Dermal Contact , particularly when the substance is solubilized in organic vectors.
Critical Hazard Profile:
-
Inhalation: High risk during weighing/transfer due to potential dust generation.
-
Skin: Moderate-High risk. Lipophilic nature facilitates absorption.
-
Eyes: Mechanical and chemical irritant.
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate Engineering Controls. PPE is the last line of defense, not the first.
| Control Tier | Requirement | Scientific Rationale |
| Primary | Fume Hood (LEV) | All open handling (weighing, transfer) must occur within a certified chemical fume hood with a face velocity of 0.3–0.5 m/s. |
| Secondary | Static Control | Organic solids are prone to triboelectric charging. Use an ionizing bar or anti-static gun during weighing to prevent powder dispersion (aerosolization). |
| Tertiary | Bunded Trays | Perform all liquid transfers over a chemically resistant secondary containment tray to localize spills. |
PPE Selection Matrix
A. Hand Protection (The Critical Variable)
Warning: Once this compound is dissolved, the solvent dictates the glove material, not the solute.
| State of Matter | Recommended Glove System | Minimum Thickness | Breakthrough Time (BDT) |
| Solid / Powder | Nitrile (Disposable) | 0.11 mm (4 mil) | >480 min (Solid state permeation is negligible) |
| Solution (Methanol/Ethanol) | Double Nitrile | 0.11 mm (outer) | ~240 min (Change every 2 hours) |
| Solution (DCM/Chloroform) | Laminate (Silver Shield/PE) | 0.07 mm | >480 min (Standard Nitrile fails in <2 mins ) |
| Solution (Acetone/THF) | Latex or Heavy Nitrile | 0.20 mm | Variable (Consult specific permeation charts) |
B. Respiratory & Body Protection[2][3][4][5][6]
-
Respiratory: If work must occur outside a fume hood (not recommended), a P100 (HEPA) half-mask respirator is required. N95s offer insufficient protection against organic vapors if the solid sublimes or is in solution.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of airborne dust migration behind the lens.
-
Body: Tyvek® lab coats (or equivalent non-woven polyethylene) are superior to cotton. Cotton absorbs and holds lipophilic chemicals against the skin; Tyvek repels them.
Decision Logic: PPE Selection Workflow
The following logic gate ensures you select the correct glove material based on the carrier solvent, which is the most common point of failure in PPE protocols.
Figure 1: PPE Selection Logic based on physical state and carrier solvent. Note that chlorinated solvents render standard nitrile gloves ineffective immediately.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Objective: Prevent inhalation of dust and contamination of workspace.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table, but do not remove the balance from the hood.
-
Static Elimination: Pass an anti-static gun over the weighing boat and the spatula. This compound is a dry organic solid and will generate static charge, causing "jumping" of particles.
-
Transfer: Use a disposable anti-static weighing funnel.
-
Decontamination: Immediately wipe the balance area with a tissue dampened with methanol (or appropriate solvent) after weighing. Dispose of the tissue as hazardous solid waste.
Protocol B: Emergency Spill Response
Objective: Containment without exposure.
-
Isolate: Evacuate the immediate area (radius of 3 meters).
-
PPE Upgrade: Don double nitrile gloves and P100 respirator if outside the hood.
-
Containment:
-
Solid Spill: Do not sweep (creates dust).[7] Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.
-
Solution Spill: Cover with an absorbent pad or vermiculite.
-
-
Disposal: Place all cleanup materials into a wide-mouth jar, seal, and label "Hazardous Waste: Biphenyl Derivative."
Disposal & Environmental Stewardship[6]
As a biphenyl derivative, this compound poses a risk of bioaccumulation in aquatic environments.[6] Under no circumstances should it enter the drainage system.[5]
| Waste Stream | Handling Procedure |
| Solid Waste | Collect in a dedicated solid waste drum. Label as "Toxic Organic Solid." |
| Liquid Waste (Halogenated) | If dissolved in DCM/CHCl3, segregate into Halogenated Waste. |
| Liquid Waste (Non-Halo) | If dissolved in Acetone/Methanol, segregate into Non-Halogenated Organic Waste. |
| Contaminated PPE | Gloves and wipes must be treated as solid chemical waste, not regular trash. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1704759, 4-Methoxy-4'-methylbiphenyl. Retrieved from [Link](Note: Used as structural analog for tox profile).
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
